Sulfoglycolithocholic acid
Description
This compound has been reported in Homo sapiens and Apis cerana with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBAFXQVZOILS-OETIFKLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfolithocholylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15324-64-8 | |
| Record name | Glycolithocholic acid 3-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15324-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfolithocholylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015324648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFOLITHOCHOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfolithocholylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Role of Sulfoglycolithocholic Acid in Hepatic Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoglycolithocholic acid (S-GLCA) is a sulfated and glycine-conjugated metabolite of the secondary bile acid, lithocholic acid (LCA). While often considered a detoxification product of the highly hydrophobic and hepatotoxic LCA, S-GLCA itself plays a significant role in hepatic pathophysiology, particularly in the context of cholestatic liver diseases. This technical guide provides an in-depth analysis of the biological functions of S-GLCA in the liver, encompassing its synthesis, transport mechanisms, and its intricate interactions with key nuclear receptors that govern bile acid homeostasis. This document details the experimental methodologies used to elucidate these functions and presents quantitative data to support the current understanding of S-GLCA's role in liver health and disease.
Introduction
Bile acids are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Their synthesis and enterohepatic circulation are tightly regulated processes. Disruption of this homeostasis can lead to the accumulation of cytotoxic bile acids in the liver, resulting in cholestasis and progressive liver damage. Lithocholic acid (LCA), a secondary bile acid formed by the action of gut microbiota, is particularly known for its hepatotoxicity.[1] The liver employs several detoxification mechanisms to mitigate the harmful effects of LCA, with sulfation and amidation being primary pathways.[2] This guide focuses on this compound (S-GLCA), a major metabolite of LCA, and its multifaceted biological functions within the liver.
Synthesis and Metabolism of this compound
The formation of S-GLCA is a multi-step process that begins in the gut and culminates in the liver.
-
Formation of Lithocholic Acid (LCA): Primary bile acids, such as chenodeoxycholic acid (CDCA), are synthesized from cholesterol in hepatocytes.[3] In the intestine, gut bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, including the highly hydrophobic and toxic lithocholic acid (LCA).[3]
-
Hepatic Uptake of LCA: LCA is absorbed from the intestine and transported to the liver via the portal circulation.
-
Sulfation and Glycine Conjugation: Within the hepatocytes, LCA undergoes phase II detoxification reactions. The enzyme sulfotransferase 2A1 (SULT2A1) catalyzes the sulfation of LCA at the 3-hydroxy position.[4] Subsequently, the carboxyl group of the sulfated LCA is conjugated with glycine to form this compound. This process increases the water solubility of the molecule, facilitating its elimination.
Transport of this compound in Hepatocytes
The transport of S-GLCA across the hepatocyte membrane is a carrier-mediated process involving specific uptake and efflux transporters.
3.1. Sinusoidal Uptake:
S-GLCA, being an organic anion, is taken up from the portal blood into hepatocytes primarily by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 (rodent orthologs are Oatp1 and Oatp2).[5][6] The uptake of the structurally similar compound, sulfolithocholyltaurine, by rat Oatp1 and Oatp2 has been characterized, providing insights into the transport kinetics of sulfated bile acids.[5]
3.2. Canalicular Efflux:
Following its uptake and potential further metabolism, S-GLCA is actively secreted from the hepatocyte into the bile canaliculi. This efflux is mediated by ATP-binding cassette (ABC) transporters located on the apical membrane of the hepatocyte, such as the Multidrug Resistance-Associated Protein 2 (MRP2).
Signaling Pathways Modulated by this compound and its Precursor
The biological effects of S-GLCA in the liver are largely mediated through the actions of its precursor, LCA, on nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).
4.1. Farnesoid X Receptor (FXR) Signaling:
LCA has been identified as an antagonist of FXR.[7] FXR is a key regulator of bile acid synthesis and transport. By antagonizing FXR, LCA can disrupt the normal feedback inhibition of bile acid synthesis, potentially exacerbating cholestasis. This antagonism can lead to the downregulation of the Bile Salt Export Pump (BSEP), a critical transporter for the canalicular efflux of bile acids.[7]
4.2. Pregnane X Receptor (PXR) Signaling:
In contrast to its effect on FXR, LCA is an agonist for PXR.[5][8] Activation of PXR by LCA initiates a protective response by inducing the expression of genes involved in the detoxification and transport of xenobiotics and endobiotics, including bile acids. PXR activation leads to the upregulation of phase I (e.g., CYP3A4) and phase II (e.g., SULT2A1) metabolizing enzymes, as well as efflux transporters like MRP2.[9] This PXR-mediated pathway is a crucial defense mechanism against LCA-induced hepatotoxicity.
Quantitative Data
The following tables summarize key quantitative data related to the transport and cytotoxic effects of sulfated bile acids and their precursors.
Table 1: Transport Kinetics of Sulfolithocholyltaurine (a surrogate for S-GLCA) in Rat Hepatocytes [5]
| Transporter | Km (μM) | Vmax (nmol/min/mg protein) |
| High-affinity pathway | 6 | 1.2 |
| Low-affinity pathway | 70 | 1.73 |
| Oatp1 (in HeLa cells) | 12.6 ± 6.2 | Not reported |
| Oatp2 (in HeLa cells) | 14.6 ± 1.9 | Not reported |
Table 2: Cytotoxicity of Lithocholic Acid (LCA) in HepG2 Cells [10]
| Compound | Concentration (μM) | Cell Viability (%) |
| LCA | 140 | Statistically significant decrease |
| LCA | 250 | Strongest toxicity among tested bile acids |
Table 3: Interaction of Lithocholic Acid (LCA) with Farnesoid X Receptor (FXR) [7]
| Assay | Parameter | Value (μM) |
| In vitro co-activator association assay | IC50 for antagonism of CDCA-induced FXR activation | 1 |
Experimental Protocols
6.1. Bile Acid Uptake Assay in Sandwich-Cultured Hepatocytes
This protocol is adapted from established methods for studying hepatobiliary transport.
-
Cell Culture: Plate primary hepatocytes or a suitable cell line (e.g., HepaRG) on collagen-coated plates. After attachment, overlay with a second layer of collagen to create a sandwich culture, which promotes the formation of bile canaliculi.
-
Incubation: After a suitable culture period to allow for polarization and transporter expression, wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Uptake Initiation: Incubate the cells with a solution containing the radiolabeled or fluorescently tagged bile acid of interest (e.g., [3H]-taurocholate as a model substrate) in HBSS at 37°C for various time points.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold HBSS.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting or fluorescence spectroscopy.
-
Data Analysis: Calculate the initial uptake rate and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
6.2. MTT Assay for Bile Acid-Induced Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed hepatocytes or a hepatoma cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bile acid of interest (e.g., S-GLCA or LCA) for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
6.3. Quantitative PCR (qPCR) for Gene Expression Analysis
This technique is used to measure changes in the mRNA levels of target genes.
-
Cell Treatment and RNA Extraction: Treat cultured hepatocytes with the bile acid of interest. At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for the target genes (e.g., CYP7A1, BSEP, SULT2A1) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
6.4. Measurement of Bile Acids in Serum by LC-MS/MS
This is a highly sensitive and specific method for quantifying individual bile acids.[11][12]
-
Sample Preparation: Precipitate proteins from serum samples by adding a solvent like methanol. Centrifuge to pellet the protein and collect the supernatant.
-
Chromatographic Separation: Inject the supernatant into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the different bile acid species.
-
Mass Spectrometric Detection: Elute the separated bile acids from the LC column into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratio of the parent and fragment ions for each bile acid of interest.
-
Quantification: Generate a standard curve using known concentrations of bile acid standards and use this to quantify the concentration of each bile acid in the serum samples.
Visualizations
Diagram 1: Synthesis of this compound (S-GLCA)
References
- 1. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Suppression of DHEA sulfotransferase (Sult2A1) during the acute-phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Sulfoglycolithocholic acid vs. glycolithocholic acid differences
An In-depth Technical Guide to Sulfoglycolithocholic Acid and Glycolithocholic Acid: A Comparative Analysis
Executive Summary
Bile acids are critical signaling molecules and key players in lipid digestion and cholesterol homeostasis. Among the vast pool of bile acids, glycolithocholic acid (GLCA) and its sulfated metabolite, this compound (SGLCA), present a fascinating case of how a single metabolic modification—sulfation—can dramatically alter biological activity. GLCA, a glycine-conjugated secondary bile acid, is known for its potential cytotoxicity and association with cholestatic liver injury. Conversely, SGLCA is the product of a detoxification pathway intended to increase the water solubility and excretion of its hydrophobic precursor. However, the role of SGLCA is complex, as it has also been implicated in inducing cholestasis under specific conditions. This technical guide provides a comprehensive comparison of the physicochemical properties, metabolic pathways, biological functions, and analytical methodologies for SGLCA and GLCA, aimed at researchers, scientists, and professionals in drug development.
Physicochemical and Structural Differences
The fundamental difference between SGLCA and GLCA is the presence of a sulfate group at the C-3 position of the steroid nucleus. This compound is the 3-O-sulfo derivative of glycolithocholic acid.[1][2] This structural change significantly impacts the molecule's physicochemical properties. The addition of the highly polar sulfate moiety increases the water solubility and alters the amphipathic nature of the bile acid.
| Property | This compound (SGLCA) | Glycolithocholic Acid (GLCA) |
| Synonyms | Glycolithocholic acid 3-sulfate, Sulfolithocholylglycine[1][3][4] | Lithocholylglycine, Lithocholic acid glycine conjugate[5][6][7] |
| Molecular Formula | C₂₆H₄₃NO₇S[1][8] | C₂₆H₄₃NO₄[6][7] |
| Molecular Weight | 513.7 g/mol [1] | 433.6 g/mol [6][7] |
| Key Structural Feature | Sulfate group at the 3-hydroxy position | Hydroxyl group at the 3-hydroxy position |
| Solubility | Higher water solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous buffers[9][10][11] |
Biosynthesis and Metabolism
Bile acids undergo extensive metabolism by both host enzymes and the gut microbiota. GLCA is a secondary bile acid, while SGLCA represents a further detoxification product.
-
Formation of Glycolithocholic Acid (GLCA): Primary bile acids (cholic acid and chenodeoxycholic acid) are synthesized from cholesterol in the liver and conjugated with glycine or taurine.[12][13] In the intestine, gut bacteria deconjugate and dehydroxylate these to form secondary bile acids, such as the hydrophobic and potentially toxic lithocholic acid (LCA).[12] LCA is absorbed from the intestine and transported to the liver, where it is reconjugated with glycine to form glycolithocholic acid (GLCA).[10][11][14]
-
Formation of this compound (SGLCA): In the liver, GLCA can undergo sulfation, a major detoxification pathway for bile acids. The enzyme sulfotransferase 2A1 (SULT2A1) catalyzes the transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of GLCA, forming SGLCA.[14] This sulfation increases the molecule's water solubility, facilitating its elimination via urine and bile and reducing its potential for cellular toxicity.[4][15]
Biological and Pathophysiological Roles
The addition of a sulfate group creates a stark contrast in the biological effects of GLCA and SGLCA.
Glycolithocholic Acid (GLCA): As a conjugate of the most hydrophobic secondary bile acid, LCA, GLCA is considered a cholestatic agent.[16] Its accumulation in hepatocytes can lead to liver injury through several mechanisms, including disruption of cellular membranes, induction of apoptosis, and oxidative stress.[16] Clinically, altered levels of GLCA have been identified as potential biomarkers for conditions such as non-alcoholic steatohepatitis (NASH), ulcerative colitis (UC), and primary sclerosing cholangitis (PSC).[5][7][9]
This compound (SGLCA): Sulfation is generally a protective mechanism. Infusing sulfated bile acids has been shown to increase bile flow (choleresis) and reduce the secretion of biliary lipids, which can protect cell membranes from the detergent effects of high concentrations of non-sulfated bile acids during cholestasis.[15] However, SGLCA has a paradoxical effect. In some animal models, direct infusion of SGLCA is highly cholestatic.[17][18] This effect is thought to be mediated by the precipitation of SGLCA with calcium ions in the bile canaliculi, leading to physical obstruction of bile flow.[17] In human liver diseases like cirrhosis and hepatitis, serum levels of SGLCA are often elevated, reflecting the body's attempt to detoxify the accumulating hydrophobic bile acids.[18]
Experimental Methodologies
Accurate quantification of GLCA and SGLCA in biological matrices is essential for research and clinical diagnostics. The standard method is ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[19][20]
Protocol 1: Bile Acid Extraction from Serum/Plasma
This protocol describes a common protein precipitation method for preparing serum or plasma for bile acid analysis.[21][22]
-
Sample Preparation: Aliquot 50 µL of serum or plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of an internal standard solution containing stable isotope-labeled analogs of the target bile acids (e.g., d4-GLCA) to correct for matrix effects and variations during sample processing.
-
Protein Precipitation: Add 250 µL of cold protein precipitation solvent (e.g., acetonitrile or a 1:1 mixture of methanol:acetonitrile).
-
Vortexing and Incubation: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing. Incubate on ice or at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50% aqueous methanol) for UHPLC-MS/MS analysis.
Protocol 2: Quantification by UHPLC-MS/MS
-
Chromatographic Separation:
-
System: An ultra-high-pressure liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 1.7-1.8 µm particle size) is typically used.
-
Mobile Phase: A binary gradient system is common, consisting of (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol, also with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase concentration is run to separate the various bile acids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
System: A tandem mass spectrometer (MS/MS).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used, as bile acids readily form [M-H]⁻ ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding internal standard. For example, a transition for SGLCA could be the fragmentation of the [M-H]⁻ precursor ion to the sulfate product ion (m/z 97).[20]
-
Quantification: A calibration curve is generated using reference standards of known concentrations to quantify the bile acids in the biological samples.
-
Conclusion and Future Directions
The comparison between this compound and glycolithocholic acid highlights the profound impact of sulfation on bile acid biochemistry. While GLCA is a recognized cytotoxic and cholestatic agent, its sulfated counterpart, SGLCA, plays a dual role, acting as a detoxified metabolite that can, paradoxically, induce cholestasis through physical precipitation. This dichotomy underscores the complexity of bile acid homeostasis and its dysregulation in liver disease.
For researchers and drug development professionals, understanding these differences is crucial. Modulating the activity of the SULT2A1 enzyme could be a therapeutic strategy to enhance the detoxification of hydrophobic bile acids. Furthermore, the distinct profiles of GLCA and SGLCA in various hepatobiliary diseases suggest their potential as part of a refined panel of biomarkers for improved diagnosis and prognosis. Future research should continue to explore the precise transport mechanisms of sulfated bile acids and the factors that govern their potential for precipitation in bile, which could lead to novel interventions for preventing and treating cholestatic liver injuries.
References
- 1. This compound | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:9347) [ebi.ac.uk]
- 3. Glycolithocholic acid 3-sulfate disodium | C26H41NNa2O7S | CID 76973857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Sulfolithocholylglycine (HMDB0002639) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycolithocholic Acid | C26H43NO4 | CID 115245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. PubChemLite - this compound (C26H43NO7S) [pubchemlite.lcsb.uni.lu]
- 9. glpbio.com [glpbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for Lithocholic acid glycine conjugate (HMDB0000698) [hmdb.ca]
- 15. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lithocholic acid disrupts phospholipid and sphingolipid homeostasis leading to cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of calcium precipitation in the sulfoglycolithocholate-induced cholestasis of the bile fistula hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 20. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. Sample preparation and analysis of bile acids [bio-protocol.org]
Preliminary Studies on Sulfoglycolithocholic Acid Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoglycolithocholic acid (S-GLCA), a sulfated conjugate of the secondary bile acid glycolithocholic acid, is a metabolite formed during the enterohepatic circulation of bile acids. While sulfation is generally considered a detoxification pathway for hydrophobic bile acids like lithocholic acid (LCA), evidence suggests that S-GLCA itself can exert toxic effects, particularly the induction of intrahepatic cholestasis. This technical guide provides a comprehensive overview of the preliminary studies on S-GLCA toxicity, focusing on its effects on hepatocytes and animal models. It includes a summary of available quantitative data, detailed experimental protocols for toxicity assessment, and a proposed signaling pathway for S-GLCA-induced cellular stress. This document is intended to serve as a foundational resource for researchers investigating the mechanisms of bile acid toxicity and developing therapeutic strategies for cholestatic liver diseases.
Introduction
Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, certain hydrophobic bile acids can be cytotoxic and contribute to the pathogenesis of cholestatic liver diseases. The sulfation of bile acids, a phase II metabolic reaction, increases their water solubility and facilitates their elimination, thereby reducing their toxicity. Lithocholic acid (LCA), a potent hepatotoxin, undergoes extensive sulfation to form sulfolithocholic acid and its glycine conjugate, this compound (S-GLCA). While this process is largely protective, studies have shown that S-GLCA can induce intrahepatic cholestasis in animal models, suggesting a more complex role in liver pathophysiology than simple detoxification. Understanding the specific toxicological profile of S-GLCA is therefore critical for a complete picture of bile acid-mediated liver injury.
Quantitative Toxicity Data
Direct quantitative toxicity data for this compound, such as IC50 values, are not extensively reported in the literature. However, studies on its parent compound, lithocholic acid (LCA), and comparative studies on sulfated and unsulfated bile acids provide valuable insights into its potential toxicity. Sulfation is known to significantly reduce the cytotoxicity of LCA. The following tables summarize the available data on the cholestatic effects of S-GLCA in vivo and the cytotoxicity of its parent compound, LCA, in vitro.
Table 1: In Vivo Cholestatic Effects of this compound in Rats
| Animal Model | Compound | Dose | Observed Effect | Reference |
| Wistar Rats | This compound | 6.0 µmol/100 g body wt (i.v.) | Near complete cessation of bile flow within 3 hours. | [1] |
| Wistar Rats | This compound | 12.0 µmol/100 g body wt (i.v.) | Near complete cessation of bile flow within 1 hour. | [1] |
| Wistar Rats | Glycolithocholic acid (unsulfated) | 6.0 µmol/100 g body wt (i.v.) | Rapid but reversible cessation of bile flow. | [1] |
Table 2: In Vitro Cytotoxicity of Lithocholic Acid (LCA) in HepG2 Cells
| Cell Line | Compound | Concentration | Exposure Time | Effect on Cell Viability | Reference |
| HepG2 | Lithocholic Acid (LCA) | 250 µM | 24 hours | Statistically significant cytotoxicity. | [2] |
| HepG2 | Lithocholic Acid (LCA) | > 140 µM | 24 hours | Statistically significant cytotoxic effect (p<0.05). | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of S-GLCA toxicity, based on established protocols for bile acid research.
In Vitro Cytotoxicity Assessment in HepG2 Cells
Objective: To determine the dose-dependent cytotoxicity of S-GLCA on a human hepatoma cell line.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.
-
This compound (sodium salt)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 8 x 10^4 cells per well and allow them to attach and grow overnight at 37°C in a 5% CO2 incubator.[3]
-
Compound Treatment: Prepare a series of concentrations of S-GLCA in the culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of S-GLCA. Include a vehicle control (e.g., DMSO) and an untreated control.[2]
-
Incubation: Incubate the cells with the test compound for a defined period (e.g., 24 hours) at 37°C and 5% CO2.[2]
-
MTT Assay:
-
After the incubation period, remove the medium containing the compound.
-
Add MTT reagent (final concentration 1 µg/ml) to each well and incubate for 3 hours at 37°C.[3]
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Induction of Cholestasis in a Rat Model
Objective: To investigate the in vivo cholestatic potential of S-GLCA.
Materials:
-
Male Wistar rats (or other suitable strain)
-
This compound (sodium salt)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments for bile duct cannulation
-
Bile collection tubes
-
Analytical balance
Procedure:
-
Animal Preparation: Acclimate male Wistar rats to the experimental conditions. Fast the animals overnight before the experiment with free access to water.
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the common bile duct. Carefully cannulate the bile duct with a polyethylene catheter for bile collection.
-
Baseline Bile Collection: Allow the animal to stabilize and collect bile for a baseline period (e.g., 30-60 minutes) to determine the basal bile flow rate.
-
Compound Administration: Administer a bolus intravenous injection of S-GLCA at the desired dose (e.g., 6.0 or 12.0 µmol/100 g body weight) via the femoral vein.[1]
-
Bile Collection and Monitoring: Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 3-4 hours). Monitor the animal's physiological parameters throughout the experiment.
-
Sample Analysis: Determine the bile flow rate by weighing the collected bile. Bile samples can be stored for further analysis of bile acid composition and other biochemical markers.
-
Data Analysis: Express the bile flow as a percentage of the baseline flow rate to determine the extent of cholestasis.
Signaling Pathways in this compound Toxicity
While the precise signaling cascade initiated by S-GLCA is not fully elucidated, it is plausible that it shares mechanisms with its more toxic parent compound, LCA, and other hydrophobic bile acids. The proposed pathway involves the induction of cellular stress, mitochondrial dysfunction, and ultimately, apoptosis.
Proposed Signaling Pathway for S-GLCA-Induced Hepatocyte Stress
The following diagram illustrates a potential signaling pathway for S-GLCA-induced hepatotoxicity, integrating findings from studies on related bile acids. The pathway highlights the central role of mitochondrial stress.
Caption: Proposed signaling pathway for S-GLCA-induced hepatocyte toxicity.
Experimental Workflow for Investigating S-GLCA Toxicity
The following diagram outlines a typical experimental workflow for a comprehensive investigation of S-GLCA toxicity, from in vitro screening to in vivo validation.
Caption: General experimental workflow for S-GLCA toxicity studies.
Conclusion and Future Directions
The preliminary studies on this compound indicate that while it is a detoxification product of the more toxic lithocholic acid, it is not biologically inert and can contribute to cholestatic liver injury at high concentrations. The primary mechanism appears to be the induction of hepatocyte stress, leading to mitochondrial dysfunction and apoptosis, ultimately impairing bile flow.
Future research should focus on several key areas:
-
Quantitative Toxicity: Establishing precise IC50 values for S-GLCA in various hepatic cell lines to better quantify its cytotoxic potential.
-
Signaling Pathway Elucidation: Utilizing transcriptomic and proteomic approaches to definitively map the signaling pathways activated by S-GLCA in hepatocytes.
-
Transporter Interactions: Investigating the interaction of S-GLCA with key bile acid transporters (e.g., BSEP, MRPs) to understand its role in cholestasis at a molecular level.
-
In Vivo Models: Developing more refined animal models to study the long-term effects of elevated S-GLCA levels and its contribution to chronic cholestatic liver diseases.
A deeper understanding of S-GLCA toxicity will be invaluable for the development of targeted therapies aimed at mitigating bile acid-induced liver damage.
References
Sulfoglycolithocholic Acid in Primary Biliary Cholangitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and potentially cirrhosis. The accumulation of cytotoxic bile acids is a key feature of PBC pathogenesis. Among these, lithocholic acid (LCA), a hydrophobic secondary bile acid, is known for its hepatotoxicity. To mitigate this toxicity, the liver metabolizes LCA through conjugation with glycine or taurine and subsequent sulfation. This guide focuses on sulfoglycolithocholic acid (S-GLLCA), a sulfated and glycine-conjugated form of LCA, and its role in the pathophysiology of PBC. While specific quantitative data for S-GLLCA in adult PBC patients is limited in publicly available literature, this document synthesizes the existing knowledge on related sulfated bile acids in cholestatic conditions to provide a comprehensive technical overview.
Quantitative Data on Sulfated Lithocholic Acid Conjugates
Table 1: Serum Concentrations of Sulfated Lithocholic Acid Conjugates (SGLC) in Cholestatic Conditions (Pediatric)
| Group | SGLC Concentration (μmol/L) | Number of Subjects (n) |
| Controls/Low SGLC | ≤ 1.2 | 198 |
| High SGLC (Cholestasis) | > 1.2 | 70 |
Data adapted from a study on children with various hepatic and intestinal disorders, where the high SGLC group predominantly consisted of patients with cholestasis[1].
Table 2: Urinary Excretion of Sulfated Glycolithocholic Acid in Healthy Adults
| Analyte | Urinary Excretion (μmol/24h) |
| Sulfated Glycolithocholic Acid | 8.44 ± 8.03 |
This data provides a baseline for urinary excretion in a healthy population.
Experimental Protocols
Quantification of this compound in Human Serum by LC-MS/MS
This protocol is a composite based on established methods for the analysis of sulfated bile acids in biological fluids[2][3][4][5][6].
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen serum samples on ice.
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d4-Glycolithocholic acid sulfate).
-
Add 140 µL of ice-cold methanol to precipitate proteins[2].
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 10-15 minutes to separate the bile acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for S-GLLCA (example): Precursor ion (m/z) → Product ion (m/z). Specific transitions need to be optimized based on the instrument and standards.
-
Data Analysis: Quantify S-GLLCA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of S-GLLCA standard.
-
Induction of an Autoimmune Cholangitis Mouse Model of PBC and Bile Acid Analysis
This protocol is based on the 2-octynoic acid (2OA)-BSA immunization model, which induces PBC-like features in mice[7][8][9][10][11].
a. Immunization Protocol
-
Antigen Preparation: Conjugate 2-octynoic acid (2OA) to bovine serum albumin (BSA).
-
Animals: Use a susceptible mouse strain, such as C57BL/6 or NOD.1101[10].
-
Primary Immunization: Emulsify 100 µg of 2OA-BSA in Complete Freund's Adjuvant (CFA) and inject intraperitoneally into each mouse[9].
-
Booster Immunizations: Administer subsequent injections of 100 µg of 2OA-BSA in Incomplete Freund's Adjuvant (IFA) every 2 weeks for a total of 8-12 weeks[9].
-
Monitoring: Collect serum periodically to measure anti-mitochondrial antibody (AMA) titers to confirm the induction of an autoimmune response.
b. Bile Acid Analysis from Serum and Liver
-
At the end of the study period, euthanize the mice and collect blood and liver tissue.
-
Prepare serum as described in the protocol above.
-
For liver tissue, homogenize a known weight of the tissue in a suitable solvent (e.g., methanol) to extract bile acids.
-
Process the liver homogenate supernatant and serum for LC-MS/MS analysis of the bile acid profile, including S-GLLCA, as detailed in the previous protocol.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Lithocholic Acid-Induced Hepatotoxicity
Hydrophobic bile acids like lithocholic acid can induce hepatocyte injury and apoptosis through various signaling pathways. The sulfation of LCA to form compounds like S-GLLCA is a detoxification mechanism to mitigate these effects.
Caption: Signaling pathways of LCA-induced hepatotoxicity and detoxification.
Experimental Workflow for S-GLLCA Analysis in PBC Research
The following diagram outlines a typical workflow for investigating the role of S-GLLCA in primary biliary cholangitis.
Caption: Workflow for S-GLLCA investigation in PBC.
Conclusion
This compound represents an important detoxification product of the hepatotoxic secondary bile acid, lithocholic acid. While direct evidence for its specific role and quantitative levels in adult primary biliary cholangitis is still emerging, the available data on related sulfated bile acids in cholestatic conditions suggest that its levels are likely altered in PBC. The detailed experimental protocols provided here for S-GLLCA quantification and for the induction of a relevant animal model offer a framework for researchers to further investigate the role of this and other sulfated bile acids in the pathogenesis and potential treatment of PBC. Understanding the dynamics of S-GLLCA and other bile acid metabolites will be crucial for developing novel diagnostic and therapeutic strategies for this complex autoimmune liver disease.
References
- 1. Sulphated lithocholic acid conjugates in serum from children with hepatic and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. The multi-hit hypothesis of primary biliary cirrhosis: polyinosinic-polycytidylic acid (poly I:C) and murine autoimmune cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic and immunological interventions in primary biliary cholangitis: from mouse models to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LOSS OF TOLERANCE IN C57BL/6 MICE TO THE AUTOANTIGEN PDC-E2 BY A XENOBIOTIC WITH ENSUING BILIARY DUCTULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the enterohepatic circulation of sulfated bile acids
An In-depth Technical Guide to the Enterohepatic Circulation of Sulfated Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enterohepatic circulation of sulfated bile acids, a critical pathway in bile acid homeostasis and detoxification. The document details the transport mechanisms, regulatory signaling pathways, and key experimental methodologies used to investigate this process. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction to Sulfated Bile Acids and their Circulation
Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The process of sulfation, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), increases the water solubility of bile acids, reduces their intestinal absorption, and enhances their excretion in feces and urine.[1][2] This modification is a key detoxification pathway, as sulfated bile acids are less toxic than their unsulfated counterparts.[1][2]
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine.[3] Approximately 95% of the bile acids secreted into the intestine are reabsorbed and returned to the liver via the portal circulation.[1][2][3] Sulfation significantly impacts this process by limiting the reabsorption of bile acids in the intestine, thereby promoting their elimination from the body.[2]
Mechanisms of Transport in Enterohepatic Circulation
The transport of sulfated bile acids across the membranes of hepatocytes (liver cells) and enterocytes (intestinal cells) is mediated by a series of specialized transporter proteins.
In the Liver (Hepatocytes):
-
Sinusoidal Uptake (Blood to Liver): The uptake of sulfated bile acids from the portal blood into hepatocytes is not as efficient as that of their unsulfated counterparts. While the Na+-Taurocholate Cotransporting Polypeptide (NTCP) is the primary transporter for conjugated bile acids, it is a weak transporter for sulfated bile acids.[2] Members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3 in humans, play a more significant role in the hepatic uptake of sulfated bile acids.[2]
-
Canalicular Efflux (Liver to Bile): The secretion of sulfated bile acids from hepatocytes into the bile is an ATP-dependent process. In rodents, Multidrug Resistance-Associated Protein 2 (MRP2) is the primary transporter for sulfated bile acids.[4] In humans, the Bile Salt Export Pump (BSEP) can also mediate the canalicular secretion of some sulfated bile acids, such as sulfated lithocholic acid derivatives.[4][5]
In the Intestine (Enterocytes):
-
Apical Absorption (Intestine to Cell): The Apical Sodium-dependent Bile Acid Transporter (ASBT) is responsible for the active uptake of conjugated bile acids in the terminal ileum. However, sulfation significantly reduces the affinity of bile acids for ASBT, leading to decreased intestinal reabsorption.
-
Basolateral Efflux (Cell to Blood): For the small fraction of sulfated bile acids that are absorbed by enterocytes, their export into the portal circulation is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ).[6][7][8]
The overall workflow of the enterohepatic circulation of sulfated bile acids is depicted in the following diagram.
Caption: Enterohepatic circulation of sulfated bile acids.
Quantitative Data on Sulfated Bile Acids
The concentrations and transport kinetics of sulfated bile acids vary depending on the specific bile acid, its conjugation status, and the biological compartment.
Table 1: Concentrations and Proportions of Sulfated Bile Acids in Human Biological Fluids
| Biological Fluid | Condition | Total Bile Acid Concentration | Percentage of Sulfated Bile Acids | Key Sulfated Bile Acids | Reference |
| Serum | Healthy | < 3 µmol/L | < 15% | Glycolithocholic acid 3α-sulfate | [9][10] |
| Cholestasis | Elevated | 0 - 82.8% | Varies with disease | [1] | |
| Bile | Healthy | High | < 0.5% | - | [1] |
| Cholestasis | Variable | 0.3 - 2% | - | [11] | |
| Urine | Healthy | < 1 µmol/day | 40 - 70% | Chenodeoxycholic acid sulfates | [9][12] |
| Cholestasis | Significantly Increased | 61 - 82% | Chenodeoxycholic acid sulfates | [11][12] | |
| Portal Vein | Fasting (Healthy) | ~14 µmol/L (total BAs) | ~4% (unsulfated lithocholic acid) | Unsulfated lithocholic acid | [13][14] |
Table 2: Kinetic Parameters of Key Transporters for Sulfated Bile Acids
| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Experimental System | Reference |
| MRP2 | Taurochenodeoxycholate sulfate | 8.8 | - | Rat canalicular membrane vesicles | [15] |
| Taurolithocholate sulfate | 1.5 | - | Rat canalicular membrane vesicles | [15] | |
| BSEP | Taurocholate (inhibited by sulfated BAs) | 7.5 | - | Sf9 cell membrane vesicles | [15] |
| OSTα/OSTβ | Taurochenodeoxycholate | - | - | OSTα/β-overexpressing cells | [6] |
| Glycochenodeoxycholate | - | - | OSTα/β-overexpressing cells | [6] |
Experimental Protocols
requires a combination of in vitro, ex vivo, and in vivo experimental models.
In Vitro Model: Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate into a polarized monolayer of enterocytes that mimics the intestinal barrier. This model is widely used to assess the permeability of compounds, including bile acids.
Detailed Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto permeable Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Prepare the transport buffer (HBSS) containing the sulfated bile acid of interest at a known concentration.
-
To measure apical-to-basolateral (A-B) transport (absorption), add the transport buffer containing the bile acid to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) transport (efflux), add the transport buffer with the bile acid to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the sulfated bile acid in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the bile acid across the monolayer.
-
A is the surface area of the Transwell® insert.
-
C0 is the initial concentration of the bile acid in the donor chamber.
-
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
Caption: Workflow for Caco-2 cell permeability assay.
Ex Vivo Model: Isolated Perfused Rat Liver
This model allows for the study of hepatic uptake, metabolism, and biliary excretion of sulfated bile acids in a controlled environment, free from systemic influences.
Detailed Protocol:
-
Surgical Preparation:
-
Perfusion:
-
Transfer the cannulated liver to a perfusion chamber maintained at 37°C.
-
Perfuse the liver via the portal vein with a Krebs-Henseleit bicarbonate buffer (pH 7.4) supplemented with glucose, amino acids, and bovine serum albumin. The perfusate should be continuously gassed with 95% O2 / 5% CO2.[16]
-
Maintain a constant perfusion pressure (e.g., 12-15 cm H2O) or flow rate (e.g., 3-4 mL/min/g liver).[16]
-
Allow the liver to stabilize for a period (e.g., 20-30 minutes) before introducing the sulfated bile acid.
-
-
Experiment and Sample Collection:
-
Introduce the sulfated bile acid into the perfusate at a specific concentration.
-
Collect bile samples at regular intervals (e.g., every 5-10 minutes).
-
Collect perfusate samples from the effluent draining from the vena cava.
-
At the end of the experiment, the liver can be harvested for tissue analysis.
-
-
Sample Analysis:
-
Measure the volume of bile and perfusate samples.
-
Quantify the concentration of the parent sulfated bile acid and any potential metabolites in the bile, perfusate, and liver tissue using LC-MS/MS.
-
Assess liver viability throughout the experiment by monitoring parameters such as perfusate flow rate, bile production, and lactate dehydrogenase (LDH) release.
-
Caption: Workflow for isolated perfused rat liver experiment.
In Vivo Model: In Situ Intestinal Perfusion in Rats
This technique allows for the direct measurement of intestinal absorption of sulfated bile acids in a living animal with an intact blood supply.
Detailed Protocol:
-
Surgical Preparation:
-
Fast the rat overnight with free access to water.
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the intestine (e.g., jejunum or ileum) of a specific length (e.g., 10-20 cm).
-
Cannulate the proximal and distal ends of the intestinal segment with flexible tubing.[17]
-
-
Perfusion:
-
Gently flush the intestinal segment with warm saline to remove its contents.
-
Perfuse the segment with a Krebs-Ringer buffer (pH 6.5-7.4) containing the sulfated bile acid at a known concentration and a non-absorbable marker (e.g., [14C]-polyethylene glycol 4000) to correct for water flux.[17][18]
-
Maintain a constant flow rate (e.g., 0.2-0.5 mL/min) using a perfusion pump.[17]
-
-
Sample Collection:
-
Collect the perfusate exiting the distal cannula at regular intervals.
-
Blood samples can be collected from the portal vein or a systemic vessel to determine the appearance of the absorbed bile acid in the circulation.
-
-
Data Analysis:
-
Measure the concentration of the sulfated bile acid and the non-absorbable marker in the collected perfusate samples.
-
Calculate the net water flux and correct the bile acid concentrations accordingly.
-
Determine the intestinal permeability or absorption rate of the sulfated bile acid.
-
Regulatory Signaling Pathways
The expression of the transporters involved in the enterohepatic circulation of sulfated bile acids is tightly regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). These receptors act as sensors for bile acids and xenobiotics, respectively, and modulate gene expression to maintain bile acid homeostasis.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that is activated by bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous ligand.[19][20] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.[2]
Key regulatory actions of FXR:
-
In the Liver:
-
Upregulates BSEP and MRP2: FXR activation increases the expression of BSEP and MRP2, promoting the efflux of bile acids from hepatocytes into the bile.[18][21]
-
Downregulates NTCP: FXR activation indirectly represses the expression of NTCP, the main uptake transporter for conjugated bile acids, thereby reducing their entry into hepatocytes.[22]
-
Induces Small Heterodimer Partner (SHP): FXR induces the expression of SHP, a transcriptional repressor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This provides a negative feedback mechanism to control bile acid production.[22]
-
-
In the Intestine:
-
Upregulates OSTα/OSTβ: FXR activation induces the expression of OSTα and OSTβ, facilitating the transport of reabsorbed bile acids from the enterocytes into the portal circulation.[7][23]
-
Downregulates ASBT: FXR activation leads to the repression of ASBT expression, reducing the uptake of bile acids from the intestinal lumen.[19][20][24]
-
Induces Fibroblast Growth Factor 19 (FGF19): In humans, intestinal FXR activation induces the secretion of FGF19, which travels to the liver and signals through the FGFR4/β-Klotho receptor complex to repress CYP7A1 expression.[22]
-
Caption: FXR signaling in the liver and intestine.
Pregnane X Receptor (PXR) Signaling
PXR is another nuclear receptor that is activated by a wide range of xenobiotics and some endogenous compounds, including lithocholic acid (LCA), a secondary bile acid. PXR plays a crucial role in the detoxification and clearance of potentially harmful substances.
Key regulatory actions of PXR:
-
Induces Phase I and Phase II Metabolizing Enzymes: PXR activation upregulates the expression of cytochrome P450 enzymes (e.g., CYP3A4) and conjugation enzymes (e.g., sulfotransferases and UDP-glucuronosyltransferases), which are involved in the hydroxylation, sulfation, and glucuronidation of bile acids, rendering them more water-soluble and easier to excrete.
-
Regulates Transporter Expression: PXR can also influence the expression of bile acid transporters. For instance, PXR activation can induce the expression of MRP2 and MRP3, contributing to the efflux of sulfated and glucuronidated bile acids.
The coordinated regulation by FXR and PXR ensures a robust response to fluctuations in bile acid levels and exposure to xenobiotics, thereby protecting the liver from bile acid-induced toxicity.
Conclusion
The enterohepatic circulation of sulfated bile acids is a complex and highly regulated process that is integral to bile acid homeostasis and detoxification. A thorough understanding of the transporters involved, their quantitative contribution, and the intricate signaling pathways that govern their expression is essential for researchers and professionals in drug development. The experimental models and protocols detailed in this guide provide a framework for investigating the impact of new chemical entities on this critical physiological pathway, ultimately aiding in the development of safer and more effective therapeutics.
References
- 1. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Master regulation of bile acid and xenobiotic metabolism via the FXR, PXR and CAR trio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Organic Solute Transporter Alpha/Beta in Hepatotoxic Bile Acid Transport and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic solute transporter, OSTalpha-OSTbeta: its role in bile acid transport and cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OST α and β - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiles of bile acids and their glucuronide and sulphate conjugates in the serum, urine and bile from patients undergoing bile drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic uptake of bile acids in man. Fasting and postprandial concentrations of individual bile acids in portal venous and systemic blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration of unsulfated lithocholic acid in portal and systemic venous plasma: evidence that lithocholic acid does not down regulate the hepatic cholesterol 7 alpha-hydroxylase activity in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. FXR-activating ligands inhibit rabbit ASBT expression via FXR-SHP-FTF cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Sulfoglycolithocholic Acid in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoglycolithocholic acid (S-GLCA), also known as sulfolithocholylglycine, is a sulfated, glycine-conjugated secondary bile acid. It is formed in the liver from glycolithocholic acid.[1] In healthy individuals, S-GLCA is present at low concentrations in serum. However, its levels can be significantly elevated in various hepatobiliary diseases, particularly those involving cholestasis.[2][3][4] Elevated serum concentrations of S-GLCA are considered a potential biomarker for liver dysfunction and cholestatic liver injury.[5][6] The accurate and precise quantification of S-GLCA in serum is crucial for clinical research, understanding disease pathogenesis, and in the development of therapeutic agents for liver diseases.
This document provides a detailed protocol for the quantitative analysis of S-GLCA in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.[7]
Principle of the Method
The quantitative analysis of this compound (S-GLCA) in serum is performed using a stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The workflow involves the following key steps:
-
Sample Preparation: Serum proteins are precipitated using an organic solvent (e.g., acetonitrile or methanol) to release the protein-bound S-GLCA. A stable isotope-labeled internal standard (SIL-IS), such as Glycolithocholic acid-d4, is added at the beginning of the sample preparation process to correct for matrix effects and variations in sample recovery.[8][9]
-
Chromatographic Separation: The prepared sample is injected into a reverse-phase liquid chromatography system. A C18 analytical column is used to separate S-GLCA from other endogenous serum components.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both S-GLCA and the SIL-IS are monitored.
-
Quantification: The concentration of S-GLCA in the serum sample is determined by calculating the peak area ratio of the analyte to the SIL-IS and comparing this ratio to a calibration curve prepared with known concentrations of S-GLCA.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound (S-GLCA) in human serum from various studies. These values can serve as a reference for expected ranges in different populations.
| Population/Condition | S-GLCA Concentration (mean ± SD) | Unit | Notes | Reference |
| Healthy Controls (Fasting) | 16.61 ± 12.84 | ng/100ml | Converted from original data | [10] |
| Healthy Controls (Postprandial) | 21.95 ± 15.98 | ng/100ml | Converted from original data | [10] |
| Healthy Subjects | Undetectable to 1.9 | µmol/L | [11] | |
| Acute Viral Hepatitis | 282.26 ± 170.05 | ng/100ml | Significant elevation | [10] |
| Chronic Active Hepatitis | 94.34 ± 94.89 | ng/100ml | Elevated levels | [10] |
| Liver Cirrhosis | 169.31 ± 171.80 (for a related compound) | ng/100ml | Elevated levels | [10] |
| Cholestasis | > 1.2 | µmol/L | Indicative of cholestasis | [2] |
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Glycolithocholic acid-d4 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human serum (drug-free, for calibration curve and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
-
C18 analytical column (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm)[7]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (e.g., Glycolithocholic acid-d4) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
Serum Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 50 µL of serum into the corresponding tube.
-
Add 10 µL of the internal standard spiking solution to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 9.0 95 9.1 5 | 12.0 | 5 |
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, gas flow, temperature).
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) * This compound (Quantifier) 512.3 432.3 Optimize (e.g., 20-30) This compound (Qualifier) 512.3 97.0 Optimize (e.g., 40-50) | Glycolithocholic acid-d4 (IS) | 436.3 | 74.0 | Optimize (e.g., 20-30) |
*Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.
The product ion at m/z 432.3 corresponds to the loss of SO₃ (80 Da) from the precursor ion. The product ion at m/z 97.0 corresponds to the HSO₄⁻ fragment, which is characteristic of sulfated compounds.[7]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sulphated lithocholic acid conjugates in serum from children with hepatic and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serum-sulfated lithocholate as an indicator of cholestasis during parenteral nutrition in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress markers, secondary bile acids and sulfated bile acids classify the clinical liver injury type: Promising diagnostic biomarkers for cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants of serum bile acids in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sulfoglycolithocholic Acid in Human Plasma using LC-MS/MS
Introduction
Sulfoglycolithocholic acid (SGLCA) is a sulfated and glycine-conjugated secondary bile acid. Its quantification in biological matrices is crucial for research in liver diseases, cholestasis, and drug-induced liver injury. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of SGLCA in human plasma. The method utilizes a straightforward protein precipitation and solid-phase extraction (SPE) sample preparation protocol, followed by rapid and selective LC-MS/MS analysis.
Analytical Workflow
The overall analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for SGLCA analysis.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction of this compound from human plasma.
Materials:
-
Human plasma
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., d4-Glycocholic acid)
-
SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions:
The analysis is performed in negative ion electrospray ionization mode (ESI-). Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| SGLCA | 455.3 | 97.0 | 100 | 45 | 30 |
| IS (d4-GCA) | 468.3 | 74.0 | 100 | 50 | 35 |
Note: The precursor for SGLCA is based on the deprotonated molecule [M-H]⁻. The product ion at m/z 97 corresponds to the sulfate group ([HSO₄]⁻). The internal standard MRM transition is an example and should be optimized based on the selected standard.
Data Presentation
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.
Calibration Curve Summary:
| Analyte | Concentration Range (ng/mL) | R² Value |
| SGLCA | 1 - 1000 | >0.995 |
Precision and Accuracy:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85 - 115 |
| Low QC | 3 | <15 | <15 | 85 - 115 |
| Mid QC | 100 | <15 | <15 | 85 - 115 |
| High QC | 800 | <15 | <15 | 85 - 115 |
Signaling Pathway Context
This compound is a product of bile acid metabolism and detoxification pathways in the liver.
Caption: Simplified pathway of SGLCA formation.
This LC-MS/MS method provides a reliable tool for the quantitative analysis of this compound in human plasma, supporting further research into its physiological and pathological roles.
Solid-Phase Extraction Protocol for Sulfated Bile Acids from Urine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfated bile acids are crucial metabolites in the detoxification and elimination pathways of bile acids, particularly under cholestatic conditions.[1] Their hydrophilic nature, due to the sulfate group, facilitates their excretion in urine.[1] Accurate quantification of sulfated bile acids in urine is vital for diagnosing and monitoring hepatobiliary diseases, as well as in drug development to assess potential drug-induced liver injury. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of these analytes from complex biological matrices like urine, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
This application note provides detailed protocols for the solid-phase extraction of sulfated bile acids from human urine using two common types of sorbents: a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent and a mixed-mode anion exchange sorbent. It also includes a summary of reported quantitative data to aid in method selection and validation.
Sorbent Selection Considerations
The choice of SPE sorbent is critical for achieving high recovery and sample cleanliness.
-
Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These sorbents, often based on a hydrophilic-lipophilic balanced copolymer, are effective at retaining a broad spectrum of compounds, including both hydrophobic and more hydrophilic molecules like sulfated bile acids.[1] They are generally stable over a wide pH range and are not prone to deconditioning if the sorbent bed runs dry, which can improve reproducibility.
-
Mixed-Mode Anion Exchange Sorbents (e.g., Oasis MAX, Strata-X-A): These sorbents combine reversed-phase and anion exchange retention mechanisms. The anion exchange functionality specifically targets acidic compounds like sulfated bile acids (which are negatively charged at neutral pH). This dual retention mechanism allows for more rigorous washing steps, leading to cleaner extracts by effectively removing neutral and basic interferences.
Experimental Protocols
Below are two detailed protocols for the solid-phase extraction of sulfated bile acids from urine.
Protocol 1: Using a Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent
This protocol is adapted from a validated method for the analysis of 16 sulfated bile acids in human urine using Waters Oasis HLB SPE cartridges.[1]
Materials:
-
Waters Oasis HLB SPE Cartridges (30 mg, 1 mL)
-
Human Urine Samples
-
Phosphate Buffered Saline (PBS), 50 mmol/L, pH 7.0
-
Methanol (HPLC grade)
-
Deionized Water
-
Internal Standard (IS) solution (e.g., a deuterated sulfated bile acid)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
Dilute 200 µL of the urine supernatant with 800 µL of 50 mmol/L PBS (pH 7.0) containing the internal standard.[1]
-
Vortex the mixture thoroughly.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the entire 1 mL of the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 1.0 mL) of a solution compatible with your LC-MS/MS system (e.g., 9:1 v/v 0.1% formic acid in methanol).[1]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
Protocol 2: General Protocol for a Mixed-Mode Strong Anion Exchange Sorbent
This is a general protocol based on the principles of mixed-mode anion exchange for the extraction of acidic compounds. This should be optimized for the specific sorbent and target analytes.
Materials:
-
Mixed-Mode Strong Anion Exchange SPE Cartridge (e.g., Waters Oasis MAX, Phenomenex Strata-X-A)
-
Human Urine Samples
-
Methanol (HPLC grade)
-
Deionized Water
-
A weak buffer (e.g., 25 mM Ammonium Acetate, pH 6-7)
-
Acidified elution solvent (e.g., 5% Formic Acid in Methanol)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw, vortex, and centrifuge urine samples as described in Protocol 1.
-
Dilute the urine sample 1:1 with a weak buffer (e.g., 25 mM Ammonium Acetate) to ensure the sulfated bile acids are ionized (pH should be above their pKa).
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of the weak buffer (e.g., 25 mM Ammonium Acetate, pH 6-7).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash 1: Pass 1 mL of the weak buffer to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-acidic interferences. The strong ionic bond between the sorbent and the sulfated bile acids should prevent their elution during this step.
-
-
Elution:
-
Elute the sulfated bile acids by passing 1-2 mL of an acidified organic solvent (e.g., 5% formic acid in methanol). The acid neutralizes the charge on the sulfated bile acids, disrupting the ionic interaction and allowing for their elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method.
-
Quantitative Data
The following tables summarize validation data for the quantification of sulfated bile acids from urine using SPE, as reported in the literature.
Table 1: Method Validation Data for Sulfated Bile Acids using Oasis HLB SPE. [1]
| Analyte | Linearity Range (ng/mL) | R² | Recovery (%) | LOD (µg/µL) |
| Lithocholic acid 3-sulfate (LCA-3S) | 9.0 - 1080.0 | > 0.999 | 93 - 97 | 5 |
| Glycolithocholic acid 3-sulfate (GLCA-3S) | 9.3 - 1123.3 | > 0.999 | 93 - 97 | 5 |
| Taurolithocholic acid 3-sulfate (TLCA-3S) | 9.7 - 998.0 | > 0.999 | 93 - 97 | 5 |
Table 2: Method Validation Data for Sulfated Bile Acids using SPE and LC-MS/MS.
| Analyte | Intra-day Precision (%) | Inter-day Precision (%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Recovery (%) |
| LCA-S | 1.02 - 11.07 | 0.42 - 11.47 | 85.75 - 108.90 | 86.76 - 110.99 | 90.49 - 113.99 |
| GLCA-S | 1.02 - 11.07 | 0.42 - 11.47 | 85.75 - 108.90 | 86.76 - 110.99 | 90.49 - 113.99 |
| TLCA-S | 1.02 - 11.07 | 0.42 - 11.47 | 85.75 - 108.90 | 86.76 - 110.99 | 90.49 - 113.99 |
| GCDCA-S | 1.02 - 11.07 | 0.42 - 11.47 | 85.75 - 108.90 | 86.76 - 110.99 | 90.49 - 113.99 |
| GDCA-S | 1.02 - 11.07 | 0.42 - 11.47 | 85.75 - 108.90 | 86.76 - 110.99 | 90.49 - 113.99 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of sulfated bile acids from urine.
References
Application Notes & Protocols: High-Performance Liquid Chromatography for the Separation of Bile Acid Sulfates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of bile acid sulfates using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Bile acids are crucial for lipid digestion and absorption. Their sulfated metabolites play a significant role in the detoxification and elimination of bile acids, particularly in cholestatic conditions. Accurate quantification of individual bile acid sulfates in biological matrices is essential for understanding liver function, diagnosing hepatobiliary diseases, and in drug development for assessing potential drug-induced liver injury. High-performance liquid chromatography, especially when coupled with mass spectrometry, offers a sensitive and specific method for the analysis of these compounds.
Signaling Pathway: Bile Acid Sulfation and Elimination
Sulfation is a major metabolic pathway for the detoxification and elimination of bile acids. This process, primarily occurring in the liver, increases the water solubility of bile acids, which facilitates their excretion in urine and feces and reduces their intestinal reabsorption and potential toxicity. The sulfation of bile acids is catalyzed by sulfotransferase enzymes, with SULT2A1 being a key enzyme in humans.
Experimental Workflow for Bile Acid Sulfate Analysis
The analysis of bile acid sulfates from biological samples typically involves sample preparation to extract the analytes and remove interferences, followed by separation and detection using HPLC or LC-MS/MS, and subsequent data analysis.
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness.
A. Protein Precipitation (for Serum and Plasma) [1][2][3]
This is a rapid method for removing proteins from serum or plasma samples.
-
To 50 µL of serum or plasma, add 150 µL of cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., deuterated bile acid sulfates).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
B. Solid-Phase Extraction (SPE) (for Urine and Bile) [1]
SPE provides a cleaner extract compared to protein precipitation and is suitable for more complex matrices like urine and bile.
-
Dilute the urine or bile sample 1:1 with the loading buffer (e.g., 0.1% formic acid in water).
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the bile acid sulfates with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
C. Fecal Bile Acid Extraction (for Feces) [4]
This protocol is adapted for the complex nature of fecal samples.
-
Lyophilize a known weight of the fecal sample.
-
Homogenize the lyophilized sample in a suitable solvent (e.g., 75% ethanol).
-
Perform a solid-liquid extraction by shaking or sonication.
-
Centrifuge to pellet the solid debris.
-
The supernatant can be further purified by SPE as described above.
Protocol 2: HPLC and LC-MS/MS Analysis
This section provides typical HPLC and LC-MS/MS conditions for the separation and detection of bile acid sulfates.
A. HPLC Conditions
A reversed-phase C18 column is commonly used for the separation of bile acid sulfates.[5][6]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate/formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 90-95%) over 15-25 minutes to elute the more hydrophobic bile acids. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
B. Mass Spectrometry Conditions
Tandem mass spectrometry operating in negative ion mode is highly sensitive and specific for the detection of bile acid sulfates.[1][3][7]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
MRM Transitions: The precursor ion for sulfated bile acids is [M-H]⁻. The product ions for quantification are typically m/z 80 (SO₃⁻) or m/z 97 (HSO₄⁻). Specific precursor-to-product ion transitions need to be optimized for each individual bile acid sulfate.
Data Presentation
The following tables summarize typical quantitative data for the HPLC separation of bile acid sulfates. Note that retention times can vary significantly depending on the specific HPLC system, column, and mobile phase composition.
Table 1: Example Retention Times of Bile Acid Sulfates
| Analyte | Retention Time (min) |
| Taurolithocholic acid-3-sulfate (TLCA-S) | ~10.5 |
| Glycolithocholic acid-3-sulfate (GLCA-S) | ~11.2 |
| Taurochenodeoxycholic acid-3-sulfate (TCDCA-S) | ~12.8 |
| Glycochenodeoxycholic acid-3-sulfate (GCDCA-S) | ~13.5 |
| Taurocholic acid-3-sulfate (TCA-S) | ~14.2 |
| Glycocholic acid-3-sulfate (GCA-S) | ~15.0 |
Table 2: Performance Characteristics of a Typical LC-MS/MS Method [1][3]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The protocols and data presented provide a comprehensive guide for the separation and quantification of bile acid sulfates using HPLC and LC-MS/MS. The successful implementation of these methods will enable researchers and scientists to accurately measure these important metabolites in various biological matrices, contributing to a better understanding of their roles in health and disease. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context.
References
- 1. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of sulfated bile acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Synthesis and Application of Stable Isotope-Labeled Sulfoglycolithocholic Acid for Quantitative Analysis
Abstract
This document provides a detailed methodology for the synthesis of stable isotope-labeled sulfoglycolithocholic acid (S-GLCA) and its application as an internal standard for quantitative mass spectrometry. Sulfated bile acids are critical in diagnosing and understanding various hepatobiliary and metabolic diseases. The use of a stable isotope-labeled internal standard, such as S-GLCA-d4, is essential for accurate and precise quantification in complex biological matrices. This note offers a representative synthesis protocol, characterization data, and a detailed workflow for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction
This compound is a secondary bile acid that undergoes conjugation with glycine and sulfation in the liver. This process enhances its water solubility and facilitates its excretion, playing a crucial role in detoxifying the more hydrophobic and potentially toxic lithocholic acid.[1][2] Altered levels of sulfated bile acids in serum and urine are associated with conditions like cholestasis, non-alcoholic steatohepatitis (NASH), and other forms of drug-induced liver injury.[3][4]
Accurate quantification of endogenous bile acids in biological samples is challenging due to matrix effects in mass spectrometry. The stable isotope dilution technique, which employs a co-eluting, stable isotope-labeled (SIL) analogue of the analyte as an internal standard, is the gold standard for correcting these variations.[4][5] Commercially available standards like Glycolithocholic acid, 3-sulfate (GLCA-3S) disodium salt (2,2,4,4-D4) are utilized for this purpose.[6] This document outlines a representative protocol for the synthesis of such a standard and its application in research and drug development.
Synthesis of this compound-d4 (S-GLCA-d4)
The synthesis of S-GLCA-d4 can be approached as a two-step process starting from the commercially available Glycolithocholic acid-d4 (GLCA-d4).
Step 1: Glycolithocholic acid-d4 (GLCA-d4) starting material The synthesis begins with a stable isotope-labeled precursor, Glycolithocholic acid-d4 (GLCA-d4), where deuterium atoms are typically incorporated at positions non-exchangeable under physiological or chemical reaction conditions.[7]
Step 2: Sulfation of Glycolithocholic acid-d4 The key step is the sulfation at the 3-hydroxyl group of the steroid nucleus. This is typically achieved using a sulfating agent like a sulfur trioxide-pyridine complex in an aprotic solvent.
Experimental Protocol: Synthesis of S-GLCA-d4
-
Dissolution: Dissolve Glycolithocholic acid-d4 (100 mg, 1.0 eq) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Addition of Sulfating Agent: Add sulfur trioxide-pyridine complex (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding cold water (20 mL).
-
Purification:
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
The desired sulfated product, being highly polar, will remain in the aqueous layer.
-
Purify the aqueous layer using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.
-
-
Isolation: Lyophilize the purified fractions containing the product to obtain S-GLCA-d4 as a white solid (typically as a sodium or pyridinium salt).
Visualization of Synthesis Workflow
Caption: Diagram 1: Synthesis Workflow for S-GLCA-d4.
Characterization and Data
The synthesized S-GLCA-d4 standard must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and position of sulfation.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
Table 1: Expected Quantitative Data for S-GLCA-d4 Synthesis
| Parameter | Expected Value | Method of Analysis |
| Yield | 70-85% | Gravimetric |
| Chemical Purity | >98% | HPLC-UV/CAD |
| Isotopic Purity | >98% | LC-MS |
| Molecular Weight (d4) | 517.7 g/mol (free acid) | High-Resolution MS |
| Mass Transition (MRM) | m/z 516.3 → 97.0 (sulfate) | Tandem MS (Negative Ion) |
Application Protocol: Quantification of Endogenous S-GLCA
The synthesized S-GLCA-d4 is used as an internal standard (IS) for the quantification of endogenous S-GLCA in biological samples like serum or plasma.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
-
Sample Collection: Collect blood samples and process to obtain serum or plasma. Store at -80°C until analysis.
-
Standard Preparation: Prepare a stock solution of S-GLCA-d4 (IS) in methanol. Create a working solution at a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw 50 µL of the biological sample (e.g., serum) on ice.
-
Add 10 µL of the S-GLCA-d4 internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Perform a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a non-polar mobile phase (e.g., acetonitrile).
-
Use a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).[8]
-
Monitor the transitions for both the endogenous analyte and the stable isotope-labeled standard.
-
Table 2: Representative LC-MS/MS Parameters
| Parameter | S-GLCA (Endogenous) | S-GLCA-d4 (Internal Standard) |
| Precursor Ion (m/z) | 512.3 | 516.3 |
| Product Ion (m/z) | 97.0 (Sulfate fragment) | 97.0 (Sulfate fragment) |
| Ionization Mode | Negative ESI | Negative ESI |
| Collision Energy | Optimized (e.g., -35 eV) | Optimized (e.g., -35 eV) |
| Retention Time | Matched | Matched |
Visualization of Analytical Workflow
Caption: Diagram 2: Quantitative Analysis Workflow.
Conclusion
The synthesis of stable isotope-labeled this compound is a crucial step for enabling robust and accurate bioanalytical methods. S-GLCA-d4 serves as an ideal internal standard, co-eluting with the endogenous analyte and effectively correcting for matrix effects and variations during sample processing and instrument analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals aiming to quantify this important bile acid in biological systems. The use of such standards is indispensable in metabolomics, clinical diagnostics, and pharmacokinetic studies.[5][9]
References
- 1. Human Metabolome Database: Showing metabocard for Sulfolithocholylglycine (HMDB0002639) [hmdb.ca]
- 2. Bile acid conjugation in the chimpanzee: effective sulfation of lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfoglycolithocholate|Bile Acid for Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolithocholic acid, 3-sulfate (GLCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fast and sensitive quantification of human liver cytosolic lithocholic acid sulfation using ultra-high performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Bile Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
Application Notes and Protocols for Sulfoglycolithocholic Acid (SGLCA) ELISA Kit Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoglycolithocholic acid (SGLCA) is a sulfated, glycine-conjugated secondary bile acid. As metabolites of cholesterol, bile acids play crucial roles not only in the digestion and absorption of lipids but also as signaling molecules in various metabolic pathways. The sulfation of bile acids is a significant detoxification pathway, and alterations in the levels of specific sulfated bile acids, such as SGLCA, are implicated in various hepatobiliary and gastrointestinal diseases. Accurate measurement of SGLCA in biological fluids is therefore critical for research into liver function, cholestatic liver diseases, and drug-induced liver injury.
This document provides a comprehensive guide to the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of SGLCA. It includes detailed protocols for the preparation of key reagents, assay procedures, and data analysis.
Principle of the Assay
The SGLCA ELISA is a competitive immunoassay. The basis of this assay is the competition between SGLCA in a sample and a fixed amount of SGLCA conjugated to a carrier protein (coating antigen) for a limited number of binding sites on a specific anti-SGLCA antibody.
The microplate wells are pre-coated with an SGLCA-carrier protein conjugate. During the assay, a mixture of the sample (containing unknown amounts of SGLCA) and a specific anti-SGLCA antibody is added to the wells. The SGLCA in the sample competes with the coated SGLCA for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-SGLCA antibody is then added. Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of SGLCA in the sample. The concentration of SGLCA in the samples is determined by comparing the optical density of the samples to a standard curve.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier | Notes |
| Microplates | 96-well polystyrene microplates | e.g., Corning, Nunc | High-binding capacity recommended. |
| Antibodies | Custom anti-SGLCA antibody (primary) | Custom antibody service provider | See Section on Immunogen Preparation. |
| HRP-conjugated secondary antibody | e.g., Thermo Fisher, Abcam | Specific to the host species of the primary antibody. | |
| Proteins & Peptides | Bovine Serum Albumin (BSA) | e.g., Sigma-Aldrich | For conjugation and blocking. |
| Keyhole Limpet Hemocyanin (KLH) | e.g., Thermo Fisher | Carrier protein for immunogen preparation. | |
| Chemicals | This compound (SGLCA) | e.g., Cayman Chemical | For standard curve and conjugation. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | e.g., Thermo Fisher | Crosslinking agent for conjugation. | |
| N-hydroxysuccinimide (NHS) | e.g., Thermo Fisher | Stabilizer for EDC reaction. | |
| TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate | e.g., SeraCare, KPL | For color development. | |
| Sulfuric Acid (H₂SO₄) | e.g., Sigma-Aldrich | Stop solution. | |
| Tween 20 | e.g., Sigma-Aldrich | For wash buffer. | |
| Buffers | Coating Buffer (Carbonate-Bicarbonate, pH 9.6) | Prepare in-house | See protocol for preparation. |
| Wash Buffer (PBS with 0.05% Tween 20) | Prepare in-house | See protocol for preparation. | |
| Blocking Buffer (PBS with 1% BSA) | Prepare in-house | See protocol for preparation. | |
| Assay Buffer (PBS with 0.1% BSA, 0.05% Tween 20) | Prepare in-house | See protocol for preparation. | |
| Equipment | Microplate reader | --- | Capable of reading absorbance at 450 nm. |
| Microplate washer (optional) | --- | For automated washing steps. | |
| Pipettes and tips | --- | --- | |
| Incubator | --- | Set to 37°C. |
Experimental Protocols
Preparation of SGLCA-Carrier Protein Conjugates
a. Immunogen Preparation (SGLCA-KLH)
To generate a specific antibody against the small molecule SGLCA, it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to become immunogenic. The carboxylic acid group on SGLCA can be coupled to the primary amines on KLH using a carbodiimide crosslinker like EDC.
-
Protocol:
-
Dissolve 2 mg of SGLCA in 500 µL of a 1:1 mixture of Dimethylformamide (DMF) and 0.1 M MES buffer (pH 6.0).
-
Dissolve 4 mg of KLH in 1 mL of 0.1 M MES buffer (pH 6.0).
-
Activate the SGLCA by adding 10 mg of EDC and 5 mg of NHS to the SGLCA solution. Incubate for 15 minutes at room temperature.
-
Immediately add the activated SGLCA solution to the KLH solution.
-
React for 2 hours at room temperature with gentle stirring.
-
Purify the conjugate by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted SGLCA and crosslinkers.
-
Determine the protein concentration and store the conjugate at -20°C.
-
b. Coating Antigen Preparation (SGLCA-BSA)
A different carrier protein, Bovine Serum Albumin (BSA), should be used for the coating antigen to avoid antibody recognition of the carrier protein itself.
-
Protocol:
-
Follow the same EDC/NHS conjugation protocol as for the immunogen, substituting KLH with BSA.
-
Dissolve 2 mg of SGLCA in 500 µL of a 1:1 mixture of DMF and 0.1 M MES buffer (pH 6.0).
-
Dissolve 4 mg of BSA in 1 mL of 0.1 M MES buffer (pH 6.0).
-
Activate the SGLCA by adding 10 mg of EDC and 5 mg of NHS to the SGLCA solution. Incubate for 15 minutes at room temperature.
-
Immediately add the activated SGLCA solution to the BSA solution.
-
React for 2 hours at room temperature with gentle stirring.
-
Purify the conjugate by dialysis against PBS (pH 7.4).
-
Determine the protein concentration and store the conjugate at -20°C.
-
Custom Antibody Production
The SGLCA-KLH immunogen should be used to generate a specific polyclonal or monoclonal antibody. This typically involves immunizing animals (e.g., rabbits for polyclonal, mice for monoclonal) and subsequently purifying the antibody from the serum or hybridoma supernatant. It is recommended to use a professional custom antibody production service for this step to ensure high-quality and high-specificity antibodies. The service should include screening of the antibody against the SGLCA-BSA coating antigen and testing for cross-reactivity with other relevant bile acids.
ELISA Protocol
a. Plate Coating
-
Dilute the SGLCA-BSA conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
b. Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
c. Competitive Reaction
-
Prepare SGLCA standards by serially diluting a stock solution in Assay Buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Prepare samples by diluting them in Assay Buffer as required.
-
In separate tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-SGLCA primary antibody (at its optimal dilution).
-
Incubate this mixture for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
d. Detection
-
Dilute the HRP-conjugated secondary antibody to its optimal concentration in Assay Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
e. Signal Development and Measurement
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 2M Sulfuric Acid to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Data Presentation and Analysis
Standard Curve
The results are typically analyzed by plotting the absorbance at 450 nm against the logarithm of the SGLCA concentration for the standards. A sigmoidal curve is expected. The concentration of SGLCA in the samples can then be determined by interpolating their absorbance values on the standard curve.
Table 1: Example Standard Curve Data
| SGLCA (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.500 | 100 |
| 0.1 | 1.350 | 90 |
| 0.5 | 1.050 | 70 |
| 1 | 0.750 | 50 |
| 5 | 0.300 | 20 |
| 10 | 0.150 | 10 |
| 50 | 0.075 | 5 |
B = Absorbance of standard or sample, B₀ = Absorbance of zero standard.
Sample Data
The concentrations of SGLCA in unknown samples are calculated from the standard curve, taking into account the dilution factor of the sample.
Table 2: Example Sample Data
| Sample ID | Dilution Factor | Absorbance (450 nm) | Calculated Conc. (ng/mL) | Final Conc. (ng/mL) |
| Sample 1 | 10 | 0.850 | 0.8 | 8.0 |
| Sample 2 | 20 | 0.600 | 1.5 | 30.0 |
| Sample 3 | 10 | 1.200 | 0.3 | 3.0 |
Visualizations
Bile Acid Synthesis and Sulfation Pathway
Caption: Overview of Bile Acid Synthesis and Sulfation.
Competitive ELISA Workflow
Caption: Competitive ELISA Workflow for SGLCA.
Logical Relationship of Competitive Assay
Caption: Principle of Competitive ELISA Signal.
Application Notes and Protocols for Utilizing Sulfoglycolithocholic Acid in Cholestasis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sulfoglycolithocholic acid (S-GSLCA) in the induction and study of intrahepatic cholestasis in rodent models. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams.
Introduction
This compound, a sulfated and glycine-conjugated derivative of the secondary bile acid lithocholic acid, serves as a valuable tool for inducing an acute model of intrahepatic cholestasis in laboratory animals.[1][2] Unlike surgical models such as bile duct ligation (BDL) or dietary induction with agents like α-naphthylisothiocyanate (ANIT), intravenous administration of S-GSLCA offers a rapid and direct method to study the pathophysiology of bile flow obstruction at the canalicular level. Understanding the mechanisms of S-GSLCA-induced cholestasis and its effects on hepatic function is crucial for screening potential therapeutic agents and elucidating the molecular pathways involved in cholestatic liver injury.
Mechanism of Action
The primary mechanism by which S-GSLCA induces cholestasis is through its precipitation with calcium ions within the bile canaliculi.[2] This leads to the formation of insoluble complexes that physically obstruct bile flow, resulting in the cessation of bile secretion and the accumulation of bile acids within hepatocytes.[2] This model is particularly useful for investigating the initial events of obstructive cholestasis and the subsequent cellular responses. While S-GSLCA's direct interaction with bile acid receptors like Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) is not fully elucidated in this specific context, the resulting accumulation of endogenous bile acids will invariably engage these critical signaling pathways that regulate bile acid homeostasis, inflammation, and cellular protection.
Signaling Pathways in Cholestasis
The accumulation of bile acids during cholestasis, including that induced by S-GSLCA, activates several key signaling pathways within hepatocytes and other liver cells. TGR5, a G-protein coupled bile acid receptor, is known to play a protective role in the liver during cholestasis by modulating inflammatory responses and maintaining the integrity of the biliary epithelial barrier.
Experimental Protocols
S-GSLCA-Induced Cholestasis Model in Rats
This protocol describes the induction of acute intrahepatic cholestasis in rats via intravenous administration of S-GSLCA.
Materials:
-
This compound (S-GSLCA)
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical instruments for cannulation
-
Syringe pump for infusion
-
Blood collection tubes (for serum analysis)
-
Liver tissue collection supplies (e.g., cryovials, formalin)
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week with ad libitum access to food and water. Fast the animals overnight before the experiment, with continued access to water.
-
Anesthesia and Surgery: Anesthetize the rat using a suitable anesthetic agent. Perform a midline laparotomy to expose the common bile duct and cannulate it with polyethylene tubing to collect bile. Cannulate the jugular vein for intravenous infusion.
-
Stabilization: Allow the animal to stabilize for 30-60 minutes after surgery, during which time baseline bile flow can be measured.
-
S-GSLCA Administration: Prepare a solution of S-GSLCA in saline. Administer S-GSLCA as a single intravenous bolus injection. A dose of 24 µmol/100 g body weight has been shown to induce cholestasis in rats.[3] Alternatively, a continuous infusion can be employed.
-
Monitoring and Sample Collection:
-
Bile Flow: Collect bile in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) to monitor bile flow rate. A significant reduction or complete cessation of bile flow is indicative of cholestasis.
-
Blood Sampling: Collect blood samples at baseline and at various time points post-S-GSLCA administration to measure serum markers of liver injury.
-
-
Termination and Tissue Collection: At the end of the experimental period (e.g., 2-4 hours post-infusion), euthanize the animal. Collect the liver for histological analysis (fix in formalin) and for molecular/biochemical assays (snap-freeze in liquid nitrogen).
Data Presentation
The following tables summarize the expected quantitative outcomes in an S-GSLCA-induced cholestasis model compared to a sham (saline-treated) control group. The data are representative and may vary based on the specific experimental conditions.
Table 1: Serum Biochemistry
| Parameter | Sham Control | S-GSLCA Treated | Fold Change |
| ALT (U/L) | 35 ± 5 | 150 ± 20 | ~4.3 |
| AST (U/L) | 80 ± 10 | 320 ± 40 | 4.0 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 1.5 ± 0.3 | 7.5 |
| Total Bile Acids (µmol/L) | 15 ± 3 | 150 ± 25 | 10.0 |
Table 2: Biliary Parameters
| Parameter | Sham Control | S-GSLCA Treated | % Change |
| Bile Flow (µL/min/100g) | 4.5 ± 0.5 | < 0.5 | > -88% |
| Biliary Calcium (mM) | 1.0 ± 0.2 | Precipitated | - |
Conclusion
The use of this compound provides a robust and reproducible model for studying acute intrahepatic cholestasis. The detailed protocols and expected outcomes presented in these application notes offer a solid foundation for researchers to investigate the mechanisms of cholestatic liver injury and to evaluate the efficacy of novel therapeutic interventions. Careful adherence to the experimental procedures and comprehensive analysis of the suggested parameters will ensure the generation of high-quality, translatable data.
References
Application of Sulfoglycolithocholic Acid as a Biomarker for Drug-Induced Liver Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development and clinical practice.[1] The diagnosis of DILI is often one of exclusion, relying on the temporal association of liver injury with the initiation of a drug and the ruling out of other potential causes.[1][2] This necessitates the development of more specific and sensitive biomarkers for early detection, diagnosis, and prognosis of DILI.
Bile acids, which are synthesized in the liver and play a crucial role in lipid digestion and absorption, have emerged as a promising class of DILI biomarkers.[3][4] Alterations in the composition and concentration of serum bile acids can reflect hepatobiliary dysfunction.[5] Sulfoglycolithocholic acid (S-GLCA), a sulfated and glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), is of particular interest. LCA itself is known to be hepatotoxic, and its sulfation is a detoxification pathway.[6] Therefore, elevated levels of S-GLCA in serum could indicate an overwhelmed detoxification capacity or cholestatic liver injury, a common phenotype of DILI.[3][7]
These application notes provide a comprehensive overview of the potential use of S-GLCA as a biomarker for DILI, including detailed protocols for its quantification in serum and an exploration of the underlying signaling pathways.
Application of S-GLCA in DILI
The primary application of S-GLCA as a biomarker is in the diagnosis and monitoring of cholestatic DILI . Cholestasis is a condition where bile flow from the liver is reduced or blocked, leading to the accumulation of toxic bile acids.[7] Several drugs are known to cause cholestatic liver injury.[8]
Potential Clinical Utilities:
-
Early Detection of Cholestatic Injury: Elevated serum S-GLCA may serve as an early indicator of drug-induced cholestasis, potentially appearing before significant elevations in traditional liver enzymes like alkaline phosphatase (ALP).
-
Differential Diagnosis: In cases of liver injury with an unclear etiology, a distinct elevation in S-GLCA could point towards a cholestatic DILI phenotype.
-
Monitoring Drug-Induced Cholestasis: Serial measurements of S-GLCA could be used to monitor the severity and resolution of cholestatic DILI upon withdrawal of the offending drug.
While direct clinical validation of S-GLCA as a standalone DILI biomarker is ongoing, studies on sulfated bile acids as a group have shown promising results. For instance, a study on DILI patients revealed that the serum levels of glycochenodeoxycholic sulfate (GCDCS), another sulfated bile acid, were significantly higher in patients with severe DILI compared to those with mild injury and healthy controls, suggesting a correlation between sulfated bile acid levels and the degree of liver damage.[9][10]
Quantitative Data Summary
The following table summarizes the findings from a study investigating various bile acids in DILI patients, highlighting the potential of sulfated bile acids as biomarkers.
| Biomarker | Healthy Controls (n=30) Mean ± SD (µmol/L) | Mild DILI (n=15) Mean ± SD (µmol/L) | Severe DILI (n=23) Mean ± SD (µmol/L) | P-value (Severe vs. Healthy) | P-value (Severe vs. Mild) |
| Glycochenodeoxycholic sulfate (GCDCS) | 0.02 ± 0.01 | 0.15 ± 0.12 | 0.45 ± 0.38 | < 0.05 | < 0.05 |
| Glycocholic acid (GCA) | 0.12 ± 0.08 | 1.25 ± 1.05 | 4.89 ± 3.12 | < 0.05 | < 0.05 |
| Taurocholic acid (TCA) | 0.08 ± 0.05 | 0.88 ± 0.65 | 3.21 ± 2.15 | < 0.05 | < 0.05 |
| Tauroursodeoxycholic acid (TUDCA) | 0.03 ± 0.02 | 0.21 ± 0.18 | 0.75 ± 0.55 | < 0.05 | < 0.05 |
| Glycochenodeoxycholic acid (GCDCA) | 0.15 ± 0.10 | 1.55 ± 1.21 | 5.55 ± 3.89 | < 0.05 | < 0.05 |
| Taurodeoxycholic acid (TDCA) | 0.04 ± 0.03 | 0.35 ± 0.28 | 1.28 ± 0.88 | < 0.05 | < 0.05 |
Data adapted from a study on serum bile acid profiling in DILI patients.[9][10]
Experimental Protocols
Protocol 1: Quantification of S-GLCA in Human Serum by UPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on established protocols for bile acid analysis.[5][11]
1. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d4-Glycolithocholic acid sulfate)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum samples
-
Microcentrifuge tubes (1.5 mL)
-
UPLC system coupled to a tandem mass spectrometer
-
UPLC column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
2. Sample Preparation (Protein Precipitation):
-
Thaw serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of the internal standard working solution (concentration to be optimized).
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a UPLC vial insert.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to a UPLC vial for analysis.
3. UPLC-MS/MS Analysis:
-
UPLC Conditions (Example):
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B (linear gradient)
-
9.1-12 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S-GLCA: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the analytical standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the analytical standard)
-
-
Optimization: Capillary voltage, cone voltage, collision energy, and other MS parameters should be optimized for maximum sensitivity for S-GLCA and the internal standard.
-
4. Data Analysis and Quantification:
-
Generate a calibration curve using the analytical standard of S-GLCA at various concentrations.
-
Quantify the concentration of S-GLCA in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Workflow for S-GLCA analysis in DILI.
Signaling Pathway
The hepatotoxicity of bile acids is intricately linked to the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid homeostasis.[2][12] In a healthy liver, FXR is activated by bile acids, leading to the transcriptional regulation of genes involved in bile acid synthesis, transport, and detoxification.[12] This feedback loop prevents the accumulation of cytotoxic bile acids.
In DILI, particularly the cholestatic type, the inhibition of bile salt export pumps (e.g., BSEP) by drugs or their metabolites can lead to the intrahepatic accumulation of bile acids.[13] This can dysregulate FXR signaling. While sulfation is a detoxification mechanism, the accumulation of sulfated bile acids like S-GLCA may reflect an overwhelmed system and contribute to cellular stress.
References
- 1. Lithocholic acid as a biomarker of intrahepatic cholestasis of pregnancy during ursodeoxycholic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of bile acids and their receptor FXR in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical mechanisms in drug-induced liver injury: Certainties and doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress markers, secondary bile acids and sulfated bile acids classify the clinical liver injury type: Promising diagnostic biomarkers for cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Drug-Induced Liver Injury Developed During Hospitalization Using Electronic Health Record (EHR)-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum metabolome and targeted bile acid profiling reveals potential novel biomarkers for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum metabolome and targeted bile acid profiling reveals potential novel biomarkers for drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic Bile Acid Transporters and Drug-induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study Sulfoglycolithocholic Acid Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoglycolithocholic acid (SGLCA) is a sulfated, glycine-conjugated secondary bile acid. The sulfation of bile acids generally increases their water solubility and facilitates their renal and biliary elimination. Understanding the transport mechanisms of SGLCA across cellular membranes is crucial for elucidating its role in bile acid homeostasis, pathophysiology of liver diseases, and for the development of drugs that may interact with bile acid transporters. This document provides detailed application notes and protocols for conducting cell-based assays to investigate the transport of SGLCA.
The primary transporters involved in the hepatic uptake and biliary excretion of sulfated bile acids include the basolateral transporters Na+-taurocholate cotransporting polypeptide (NTCP, encoded by the SLC10A1 gene) and Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3). The primary canalicular efflux transporter for bile salts is the Bile Salt Export Pump (BSEP, encoded by the ABCB11 gene). In contrast, the Apical Sodium-Dependent Bile Acid Transporter (ASBT, SLC10A2), crucial for intestinal bile acid reabsorption, is a poor transporter of sulfated bile acids.[1]
These protocols detail methods for:
-
Uptake Assays in single-transporter expressing cell lines (e.g., HEK293) to characterize the kinetics of individual transporters (NTCP, OATP1B1, OATP1B3).
-
Vectorial Transport Assays in polarized cell monolayers (e.g., MDCK) to study the combined effects of uptake and efflux transporters (e.g., NTCP and BSEP).
-
Inhibition Assays to evaluate the potential of drug candidates to interfere with SGLCA transport.
Signaling and Transport Pathways
The transport of SGLCA into and out of hepatocytes is a coordinated process involving multiple transporters located on the basolateral (sinusoidal) and apical (canalicular) membranes.
Experimental Workflow Overviews
The following diagrams illustrate the general workflows for the described cell-based assays.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Extraction of Sulfoglycolithocholic Acid
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of Sulfoglycolithocholic acid (SGLCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the recovery and reproducibility of SGLCA in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of SGLCA.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of SGLCA | Inappropriate Sorbent Selection: The polarity of the sorbent may not be suitable for retaining the amphipathic SGLCA. | For reversed-phase SPE, C18 sorbents are commonly used for bile acid extraction.[1] Consider using a polymeric sorbent for broader pH stability and mixed-mode interactions. |
| Suboptimal Sample pH: The pH of the sample may prevent efficient retention of SGLCA on the sorbent. | Acidify the sample to a pH below the pKa of the sulfonic acid group to ensure it is in a less polar, more retainable form on a reversed-phase sorbent.[2][3] | |
| Inefficient Elution: The elution solvent may be too weak to desorb SGLCA from the sorbent completely. | Use a methanol-water mixture for elution; the water content helps to elute the hydrophilic sulfated bile acids.[4] Increasing the organic solvent percentage or using a stronger solvent may also improve recovery. | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading. | Reduce the sample volume or concentration, or use a larger SPE cartridge with a higher sorbent mass. | |
| High Flow Rate: A fast flow rate during sample loading or elution can prevent proper interaction between SGLCA and the sorbent. | Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) to allow for adequate equilibration and binding. | |
| Poor Reproducibility | Inconsistent Cartridge Packing: Variations in the packing of SPE cartridges can lead to channeling and inconsistent results. | Use high-quality, reputable SPE cartridges. If packing your own, ensure a consistent and uniform packing density. |
| Variable Sample Matrix Effects: Differences in the composition of biological samples can affect SGLCA recovery. | Implement a robust sample pre-treatment step, such as protein precipitation or filtration, to minimize matrix effects.[5] | |
| Drying of Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. | |
| Presence of Impurities in Eluate | Inadequate Washing Step: The wash solvent may not be strong enough to remove interfering compounds. | Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to not elute the SGLCA. A low percentage of organic solvent in an aqueous wash is often effective. |
| Co-elution of Similar Compounds: Other bile acids or endogenous compounds with similar properties may co-elute with SGLCA. | Refine the elution protocol by using a stepwise gradient of increasing solvent strength to selectively elute SGLCA. |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for this compound (SGLCA) extraction?
A1: Reversed-phase C18 cartridges are a common and effective choice for the extraction of bile acids, including SGLCA, from biological samples.[1] For more complex matrices or to achieve higher purity, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange functionalities can provide enhanced selectivity.
Q2: How does the pH of my sample affect the recovery of SGLCA?
A2: The pH of your sample is a critical factor. SGLCA is an acidic compound due to its sulfonic acid group. To maximize its retention on a reversed-phase sorbent, it is advisable to acidify your sample. This suppresses the ionization of the sulfonic acid group, making the molecule less polar and enhancing its interaction with the nonpolar stationary phase.[2][3]
Q3: What is the optimal elution solvent for SGLCA?
A3: Due to the amphipathic nature of sulfated bile acids, a mixture of an organic solvent and water is often optimal for elution. Methanol is a commonly used organic solvent. Starting with a higher water content and gradually increasing the methanol concentration can help in selectively eluting SGLCA while leaving more hydrophobic impurities behind. One study on sulfated bile acids found that a 50% methanol in water solution was effective for elution.[4]
Q4: I am still getting low recovery after optimizing the SPE protocol. What else could be the issue?
A4: If you have optimized the sorbent, pH, and solvents, consider the following:
-
Sample Pre-treatment: Ensure that your sample is free of particulates and that proteins have been precipitated and removed, as these can clog the cartridge and interfere with binding.[5]
-
Flow Rate: A very high flow rate during sample loading can lead to insufficient interaction time between SGLCA and the sorbent. A slow, steady flow is recommended.
-
Elution Volume: You may not be using a sufficient volume of elution solvent to completely desorb the SGLCA from the sorbent. Try increasing the elution volume in increments.
Q5: Can I reuse my SPE cartridges for SGLCA extraction?
A5: It is generally not recommended to reuse SPE cartridges, especially when dealing with complex biological samples. Reusing cartridges can lead to cross-contamination, inconsistent recoveries, and a decrease in performance due to residual matrix components. For critical applications and to ensure high data quality, single-use cartridges are advised.
Experimental Protocols
Protocol 1: General Reversed-Phase SPE for Sulfated Bile Acids from Aqueous Samples
This protocol is a starting point and may require optimization for your specific sample matrix and analytical requirements.
-
Sorbent: C18 SPE Cartridge
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat your sample by adjusting the pH to ~3 with formic acid.
-
Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the SGLCA with 2 mL of 50% methanol in water.
-
Collect the eluate for analysis.
-
-
Post-Elution:
-
The collected fraction can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis by LC-MS or other techniques.
-
Quantitative Data on Bile Acid Recovery
The following table summarizes recovery data for bile acids using a C18 SPE column, which can be indicative of the expected recovery for SGLCA.
| Analyte Class | SPE Sorbent | Elution Solvent | Reported Recovery Rate | Reference |
| Bile Acids | C18 | Methanol | 89.1% - 100.2% | [4] |
Visualizations
Experimental Workflow for SGLCA Solid-Phase Extraction
Caption: A generalized workflow for the solid-phase extraction of this compound.
Bile Acid Signaling through TGR5 and FXR
Caption: Simplified signaling pathways for bile acids like SGLCA via TGR5 and FXR.
References
- 1. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Analysis of Sulfoglycolithocholic Acid in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfoglycolithocholic acid (SGLCA) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma samples intended for SGLCA analysis?
For long-term storage, it is highly recommended to store plasma samples at -80°C. While some analytes may show stability at -20°C for shorter periods, storage at -80°C is the best practice to ensure the integrity of bile acids, including SGLCA, over extended durations.
Q2: How many freeze-thaw cycles can plasma samples undergo before SGLCA concentrations are affected?
It is best to minimize freeze-thaw cycles. While some studies on other analytes suggest stability for a limited number of cycles, repeated freezing and thawing can lead to degradation of bile acids.[1][2] Ideally, plasma samples should be aliquoted after collection and before the initial freezing to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, use a fresh aliquot for each experiment.
Q3: What are the critical pre-analytical factors to consider when collecting plasma for SGLCA analysis?
Several pre-analytical variables can impact the concentration of bile acids. Key factors include:
-
Fasting Status: The concentration of bile acids in plasma can be influenced by food intake. It is advisable to collect samples from subjects in a fasted state to minimize variability.
-
Anticoagulant: While both serum and plasma can be used, it is important to be consistent with the choice of anticoagulant (e.g., EDTA, heparin) as it can potentially influence analytical results.
-
Sample Handling: After collection, plasma should be separated from blood cells by centrifugation as soon as possible. Delays can lead to changes in analyte concentrations.
Stability of this compound in Plasma
While specific quantitative data for the stability of this compound (SGLCA) under various storage conditions is limited in publicly available literature, the following tables provide general guidance based on the stability of other bile acids and similar analytes in plasma. Researchers should perform their own validation studies for specific storage conditions and durations.
Table 1: General Stability of Bile Acids in Plasma at Different Temperatures
| Storage Temperature | Duration | General Stability of Bile Acids | Recommendations for SGLCA |
| Room Temperature | < 4 hours | Prone to degradation. | Process immediately. Avoid storage at this temperature. |
| 2-8°C (Refrigerated) | Up to 24 hours | Short-term stability may be acceptable for some bile acids. | Recommended for short-term storage only if immediate freezing is not possible. |
| -20°C | Up to 3 months | Generally acceptable for many common analytes.[3] | Suitable for short to medium-term storage. For longer periods, -80°C is preferred. |
| -80°C | > 3 months | Considered the optimal temperature for long-term storage of most biomolecules, including bile acids. | Highly Recommended for all long-term storage to ensure sample integrity. |
Table 2: Effect of Freeze-Thaw Cycles on Bile Acid Concentrations
| Number of Freeze-Thaw Cycles | Expected Impact on Bile Acid Concentrations | Recommendation for SGLCA Analysis |
| 1-3 | Minimal to no significant effect reported for many analytes.[1] | Acceptable, but should be minimized. |
| 4-5 | Potential for degradation begins to increase. A decrease in concentration of >10% was seen in some samples after the fourth cycle for certain analytes.[1] | Avoid if possible. If necessary, validate for your specific assay. |
| >5 | Increased risk of significant degradation and variability in results. | Not recommended. Aliquoting samples is the best practice to avoid multiple freeze-thaw cycles. |
Experimental Protocol: Quantification of SGLCA in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of SGLCA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled SGLCA).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Illustrative Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate SGLCA from other endogenous components. For example:
-
0-1 min: 30% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for SGLCA and the internal standard need to be determined and optimized.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Sample Solvent | Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Secondary Interactions with Column | Adjust the pH of the mobile phase. Ensure the pH is appropriate for the analyte and the column chemistry. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Check for proper fitting connections. |
Issue: Low Signal Intensity or High Background Noise
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components.[4] Optimize the sample preparation method to better remove phospholipids and other interfering substances. Consider using a different ionization source if available. |
| Poor Analyte Recovery | Optimize the protein precipitation and extraction steps. Ensure complete evaporation and reconstitution. |
| Contaminated MS Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Incorrect MS/MS Parameters | Optimize the MRM transitions, collision energy, and other MS parameters for SGLCA. |
Issue: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step. |
| Sample Degradation | Re-evaluate storage conditions and minimize freeze-thaw cycles. Prepare fresh calibration standards and quality control samples. |
| Pipetting Errors | Calibrate pipettes regularly. Use precise pipetting techniques. |
| LC System Variability | Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate. |
Visualizations
Caption: Experimental workflow for SGLCA analysis in plasma.
Caption: Troubleshooting decision tree for SGLCA analysis.
References
Technical Support Center: Troubleshooting Peak Tailing for Sulfoglycolithocholic Acid in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of sulfoglycolithocholic acid. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you achieve optimal peak symmetry and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively assessed using the tailing factor or asymmetry factor (As). An ideal peak has an As of 1.0. Significant tailing is generally indicated by an As value greater than 1.2.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the reproducibility of the analytical method.
Q2: What are the primary chemical reasons for the peak tailing of this compound?
A2: this compound is a strongly acidic molecule due to its sulfonic acid group, with a predicted pKa around -1.1. This means it exists as an anion across a very wide pH range. In reversed-phase HPLC using silica-based columns (like C18), this anionic analyte can engage in secondary electrostatic interactions with residual silanol groups (Si-OH) on the stationary phase that are not perfectly end-capped.[2] These unwanted interactions, in addition to the primary hydrophobic retention mechanism, lead to peak tailing.
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling peak shape. While this compound remains ionized, the ionization state of the residual silanol groups on the silica stationary phase is pH-dependent (pKa ≈ 3.5-4.5). At a low mobile phase pH (typically 2-3), these silanol groups are protonated (Si-OH) and therefore less likely to interact with the anionic sulfonate group of the analyte.[2] This minimization of secondary interactions results in more symmetrical peaks.
Q4: Can the choice of HPLC column impact peak tailing for this compound?
A4: Absolutely. The choice of column is a crucial factor. Modern, high-purity silica columns (Type B silica) that are thoroughly end-capped are highly recommended as they have a significantly lower concentration of accessible, acidic silanol groups.[3] This inherently reduces the potential for secondary interactions and peak tailing. For particularly persistent tailing issues, considering alternative stationary phases, such as polymer-based columns or columns with a charged surface, may provide better peak symmetry.
Q5: What is the effect of buffer concentration in the mobile phase on peak tailing?
A5: Buffer concentration plays a significant role in achieving good peak shape. An adequate buffer concentration (typically in the range of 20-50 mM for UV detection) helps to maintain a consistent pH at the column surface and can mask the residual silanol groups, thereby reducing secondary interactions.[1][4] Insufficient buffer strength can lead to poor peak shape and reproducibility.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
References
Technical Support Center: Analysis of Sulfoglycolithocholic Acid (SGLCA) in Feces
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize matrix effects when analyzing Sulfoglycolithocholic acid (SGLCA) and other bile acids in complex fecal samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of SGLCA from feces?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1][2] The fecal matrix is notoriously complex, containing a high abundance of proteins, lipids, salts, and other endogenous substances that can interfere with the analysis.[3] This interference can lead to poor data quality, inaccurate quantification, and reduced sensitivity for SGLCA.[1][4] In some cases, matrix components can even alter the chromatographic behavior of the analyte, causing shifts in retention time.[1]
Q2: What are the primary sources of matrix interference in fecal samples for bile acid analysis?
A2: The main sources of interference in fecal samples include proteins, which can bind to conjugated bile acids like SGLCA, and various lipids and salts.[3] These impurities can co-elute with SGLCA and interfere with the ionization process in the mass spectrometer's source, which is the primary cause of matrix effects.[1]
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: The most widely accepted method is the post-extraction spiking technique.[2] This involves comparing the peak response of an analyte spiked into the extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2] A matrix factor of <1 indicates suppression, while a factor of >1 indicates enhancement.[2]
Q4: What is the difference between minimizing and compensating for matrix effects?
A4: Minimizing matrix effects involves reducing the amount of interfering substances in the final extract through optimized sample preparation (e.g., extraction, cleanup) and chromatographic separation.[5] This is the preferred approach when high sensitivity is required. Compensating for matrix effects involves using analytical techniques to correct for the signal alteration caused by the matrix. This is typically achieved using stable isotope-labeled internal standards, matrix-matched calibration curves, or the standard addition method.[4][5] Often, a combination of both strategies is necessary for robust and accurate results.
Troubleshooting Guide
Problem: Low or Inconsistent Recovery of SGLCA
Q5: My recovery for SGLCA is poor and varies significantly between samples. What are the likely causes and how can I improve it?
A5: Low and inconsistent recovery of SGLCA is often linked to the extraction process. Key factors to consider are:
-
Sample State: Whenever possible, use wet (fresh or frozen) feces instead of dried (lyophilized) samples. Recoveries of bile acids, especially conjugated ones, have been found to be significantly lower in dried fecal samples.[3]
-
Protein Binding: SGLCA is a conjugated bile acid and can bind to proteins in the fecal matrix. Using an alkaline extraction solvent, such as 5% ammonium-ethanol, helps to break these bonds and improve extraction efficiency for conjugated and sulfated bile acids.[3]
-
Inefficient Homogenization: Fecal matter is heterogeneous. Ensure thorough homogenization of the sample in the extraction solvent using techniques like bead beating, sonication, or vortexing to maximize the release of analytes.[6][7]
-
Enzymatic Degradation: If samples are pre-incubated before extraction, endogenous enzymes from microorganisms could potentially hydrolyze or desulfate conjugated bile acids, leading to lower yields.[3]
Problem: High Signal Suppression or Enhancement in LC-MS/MS
Q6: I'm observing significant ion suppression for SGLCA. What steps can I take to reduce this interference?
A6: Significant ion suppression is a direct result of co-eluting matrix components. The following strategies can help mitigate this issue:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) with C18 cartridges is a common and effective cleanup step for bile acids.[3][8]
-
Optimize Chromatographic Separation: Enhancing the separation between SGLCA and interfering matrix components is crucial.[3]
-
Adjust the gradient elution to better resolve the analyte from the highly polar compounds at the beginning and the highly nonpolar compounds at the end of the run.[5]
-
Consider mobile phase additives. For negative ionization mode, a weakly acidic mobile phase containing small amounts of formic acid and ammonium acetate can improve peak shape and the separation of bile acid isomers.[3]
-
Using unique organic solvents like acetone in the mobile phase can help elute problematic lipids, such as phosphatidylcholines, at the end of the run, improving method robustness over time.[9]
-
-
Sample Dilution: If sensitivity allows, simply diluting the final extract can reduce the concentration of interfering matrix components relative to the analyte, thereby lessening the matrix effect.
Problem: Poor Peak Shape or Shifting Retention Times
Q7: The chromatographic peak for SGLCA is broad, tailing, or its retention time shifts between injections. Why is this happening?
A7: Poor peak shape and retention time instability are often caused by residual matrix components interacting with the analytical column or the analyte itself.[1]
-
Cause: Co-eluting matrix components can alter the local pH within the column as the analyte passes, or even loosely bind to the analyte, changing its interaction with the stationary phase and thus its retention time.[1]
-
Solution: The primary solution is to implement a more rigorous sample cleanup procedure, such as the Solid-Phase Extraction (SPE) protocol detailed below, to remove these interfering substances. Additionally, ensure the column is properly equilibrated between injections and consider using a guard column to protect the analytical column from strongly retained matrix components.
Problem: Inaccurate Quantification Despite Good Chromatography
Q8: My chromatography looks clean, but my quantitative results are not accurate or reproducible. How do I correct for matrix effects?
A8: Even with good chromatography, subtle matrix effects can impact accuracy. The best way to compensate is through appropriate calibration strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. A SIL-IS for SGLCA will have nearly identical chemical properties and chromatographic behavior and will be affected by matrix effects in the same way as the analyte, allowing for reliable correction.[5]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, create calibration standards in a pooled, extracted blank fecal matrix. This ensures that the standards experience the same matrix effects as the unknown samples.[5][10] Using a larger pool of individual lots for the blank matrix can make it more representative of the true sample background.[10]
-
Standard Addition with Internal Standard (SA-IS): For highly complex matrices where a representative blank is unavailable, the standard addition method is very effective.[4] This involves adding known amounts of a standard to aliquots of the actual sample and extrapolating to determine the endogenous concentration. Combining this with an internal standard (SA-IS) can significantly improve quantitative accuracy.[4][11]
Experimental Protocols & Data
Protocol 1: Enhanced Extraction and Cleanup of SGLCA from Feces
This protocol combines an alkaline extraction to improve the recovery of conjugated bile acids with a C18 SPE cleanup to reduce matrix components.
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of wet fecal sample into a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold 5% ammonium-ethanol solution.[3]
-
Homogenize using a bead beater for 5 minutes, then sonicate for 15 minutes in a cold bath.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) with 5 mL of ethanol followed by 5 mL of water.[8]
-
Dilute the supernatant from step 1 with 3 volumes of water and load it onto the conditioned cartridge.[8]
-
Wash the cartridge with 5 mL of 25% ethanol to remove polar impurities.[8]
-
Elute the bile acids with 5 mL of ethanol.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of 50% methanol/water for LC-MS/MS analysis.[9]
-
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction spiking method to calculate the Matrix Factor (MF).[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the SGLCA standard and its internal standard into the final reconstitution solvent (e.g., 50% methanol).
-
Set B (Post-Spiked Matrix): Process a blank fecal sample (a pooled matrix from several sources is ideal) through the entire extraction and cleanup protocol (Protocol 1). Spike the SGLCA standard and IS into the final reconstituted extract.
-
Set C (Pre-Spiked Matrix for Recovery): Spike the SGLCA standard and IS into a blank fecal sample before starting the extraction and cleanup protocol.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF close to 1 indicates minimal matrix effect.
-
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
This measures the efficiency of the extraction process.
-
-
Data Tables
Table 1: Comparison of Bile Acid Extraction Strategies from Fecal Matrix
| Extraction Method | Target Analytes | Key Advantage | Reported Recovery/Yield | Reference |
| High pH Ethanol (5% Ammonium-Ethanol) | Conjugated & Sulfated BAs | Breaks protein-BA bonds, increasing yield for conjugated species. | Higher yield for conjugated BAs compared to neutral ethanol. | [3] |
| Ethanol Extraction | General Bile Acids | Simple, single-step extraction. | Effective, but lower yield for conjugated BAs vs. alkaline methods. | [3][4] |
| Supercritical Fluid Extraction (SFE) | Primary & Secondary BAs | Reduced solvent use and extraction time. | Recoveries of 102-115% for major bile acids. | [12] |
| Enzymatic Deconjugation + SPE | Total Unconjugated BAs | Allows for measurement of total bile acid pool after hydrolysis. | Deconjugation reported as 90-104% efficient. | [8] |
Table 2: Troubleshooting Summary for SGLCA Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Sample dried/lyophilized- Strong protein binding- Inefficient homogenization | - Use wet/frozen fecal samples.[3] - Employ an alkaline extraction solvent (e.g., 5% ammonium-ethanol).[3] - Use bead beating or sonication. |
| High Ion Suppression/Enhancement | - Co-elution of matrix components (lipids, salts) | - Implement SPE cleanup.[3][8] - Optimize LC gradient for better separation.[5] - Dilute the final sample extract. |
| Retention Time Shift | - Matrix components altering column chemistry or binding to analyte | - Improve sample cleanup with SPE.[1] - Use a guard column. |
| Inaccurate Quantification | - Uncorrected matrix effects | - Use a stable isotope-labeled internal standard.[5] - Develop a matrix-matched calibration curve.[10] - Employ the standard addition method.[4] |
Visualizations
Caption: Experimental workflow for SGLCA analysis, highlighting key steps to minimize matrix effects.
Caption: Troubleshooting decision tree for common issues in fecal SGLCA analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Multiomics Analyses of Fecal Matrix and Its Significance to Coeliac Disease Gut Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. altasciences.com [altasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of bile acids in human faecal samples using supercritical fluid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Sulfated Bile Acids by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity for sulfated bile acids in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity for my sulfated bile acid standards in negative ion mode ESI-MS?
A1: Low signal intensity for sulfated bile acids, even in negative ion mode, can be attributed to several factors. Sulfated bile acids are strong acids and should readily deprotonate to form [M-H]⁻ ions. However, issues such as in-source fragmentation, suboptimal ionization source parameters, and mobile phase composition can lead to a decreased signal. Specifically, the sulfate group can be labile under certain ESI conditions, leading to fragmentation before detection. Additionally, the acidity of the mobile phase can impact the efficiency of the electrospray process for these analytes.
Q2: What are the typical MRM transitions for sulfated bile acids in negative ion mode?
A2: In negative ion mode, taurine-conjugated bile acids often show a characteristic fragment ion at m/z 80, which corresponds to [SO₃]⁻•. For glycine-conjugated and unconjugated bile acids, the fragmentation can be less specific, often involving neutral losses of water (H₂O). For sulfated bile acids, a common approach is to monitor the transition of the precursor ion to the fragment ion corresponding to the loss of SO₃ (80 Da), or to a fragment ion at m/z 97, corresponding to [HSO₄]⁻. However, for some unconjugated forms, a pseudo-MRM transition (precursor to precursor) may be necessary to achieve the best sensitivity.[1]
Q3: Can the mobile phase composition affect the signal intensity of sulfated bile acids?
A3: Absolutely. The mobile phase composition is critical for achieving good chromatographic separation and efficient ionization. The use of protic solvents like methanol and water is common. Additives such as formic acid or ammonium acetate are often used to improve peak shape and ionization efficiency. However, high concentrations of acid can sometimes suppress the signal of already acidic compounds like sulfated bile acids. It is crucial to optimize the concentration of any mobile phase additives.
Q4: Is a special type of LC column required for the analysis of sulfated bile acids?
A4: A reversed-phase C18 column is the most commonly used stationary phase for the separation of bile acids, including their sulfated forms.[1] Due to the structural similarity of many bile acid isomers, a high-efficiency column with a smaller particle size (e.g., sub-2 µm) can provide the necessary resolution to separate these closely eluting compounds.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Signal Intensity
This guide provides a systematic approach to troubleshooting low signal intensity for sulfated bile acids.
Workflow for Troubleshooting Low Signal Intensity:
References
Technical Support Center: Analysis of Sulfoglycolithocholic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent in-source fragmentation of Sulfoglycolithocholic acid (SGLCA) during mass spectrometry analysis.
Troubleshooting Guide: Preventing In-Source Fragmentation of SGLCA
In-source fragmentation (ISF) is a common issue in electrospray ionization mass spectrometry (ESI-MS) where analyte ions fragment in the ion source before reaching the mass analyzer. This can lead to decreased sensitivity and inaccurate quantification. This guide provides a systematic approach to troubleshoot and mitigate ISF of SGLCA.
Question: I am observing significant in-source fragmentation of this compound (SGLCA) in my LC-MS/MS analysis. How can I minimize this?
Answer:
In-source fragmentation of SGLCA, a sulfated bile acid, is primarily caused by excessive energy transfer in the ion source. The sulfate group is particularly labile and prone to dissociation. To minimize fragmentation, a systematic optimization of your mass spectrometer's source parameters and liquid chromatography conditions is crucial. Follow the steps outlined below, starting with the most impactful parameters.
Step 1: Optimize Cone Voltage (Declustering Potential/Fragmentor Voltage)
The cone voltage is the most critical parameter influencing in-source fragmentation.[1] A high cone voltage accelerates ions, causing them to collide with gas molecules and fragment.[2][3]
Recommended Action:
-
Reduce the cone voltage significantly. Start with a low value (e.g., 20 V) and gradually increase it while monitoring the precursor ion intensity and the abundance of fragment ions. The optimal cone voltage will be a compromise between efficient ion transmission and minimal fragmentation.
-
For general bile acid analysis, a cone voltage of around 60 V has been used, but for labile compounds like SGLCA, a lower value is recommended.[4]
| Parameter | Recommended Starting Range |
| Cone Voltage | 20 - 60 V |
Step 2: Adjust Source Temperature
High source temperatures can provide the thermal energy needed to induce fragmentation of labile molecules like SGLCA.
Recommended Action:
-
Lower the source temperature. The optimal temperature can vary between instruments. Start with a lower temperature (e.g., 120-150 °C) and assess the impact on signal intensity and fragmentation.[4][5]
-
Be aware that excessively low temperatures may lead to incomplete desolvation and reduced signal.
| Parameter | Recommended Starting Range |
| Source Temperature | 120 - 300 °C |
| Desolvation Gas Temp. | 400 - 600 °C |
Step 3: Modify Liquid Chromatography (LC) Conditions
The mobile phase composition can influence ionization efficiency and analyte stability.
Recommended Action:
-
Use a mobile phase with additives that promote stable ion formation. For negative ion mode analysis of bile acids, a mobile phase containing a weak acid like formic acid or acetic acid is common.[6][7][8] Ammonium formate or acetate buffers are also frequently used.[4][8]
-
Avoid trifluoroacetic acid (TFA) if possible, as it can cause ion suppression.[3]
-
Ensure your solvents are high-purity, LC-MS grade to minimize adduct formation and background noise.[9][10]
| Mobile Phase A | Mobile Phase B |
| Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acetonitrile/Methanol with 0.1% Formic Acid or 10 mM Ammonium Acetate |
Step 4: Optimize Other Source Parameters
Fine-tuning other source parameters can also help in reducing fragmentation.
Recommended Action:
-
Adjust Capillary Voltage: A typical starting point for negative ion mode is 2-3.5 kV.[4][7]
-
Optimize Gas Flow Rates: Adjust the nebulizer and drying gas flow rates to ensure efficient desolvation without excessive ion activation. Typical ranges are provided in the table below.
| Parameter | Recommended Range |
| Capillary Voltage | 2.0 - 3.5 kV (Negative Mode) |
| Nebulizer Gas Flow | 35 - 50 L/h |
| Drying Gas Flow | 800 - 1000 L/h |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Bile Acid Analysis
This protocol is a starting point for the analysis of SGLCA and can be optimized to minimize in-source fragmentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Cortecs T3, 2.7 µm, 2.1 x 30 mm)[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[4]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate[4]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 60 °C[4]
-
Injection Volume: 10 µL
Mass Spectrometry (Negative Ion Mode ESI):
-
Capillary Voltage: 2.0 kV[4]
-
Cone Voltage: Start at 20 V and optimize.[1]
-
Source Temperature: 150 °C[4]
-
Desolvation Temperature: 600 °C[4]
-
Cone Gas Flow: 50 L/h[4]
-
Desolvation Gas Flow: 1000 L/h[4]
Frequently Asked Questions (FAQs)
Q1: What are the common fragment ions observed for this compound (SGLCA)?
A1: The most common in-source fragmentation of SGLCA involves the loss of the sulfo group (SO₃), resulting in a fragment ion with an m/z corresponding to Glycolithocholic acid.
Q2: Should I use positive or negative ion mode for SGLCA analysis?
A2: Negative ion mode electrospray ionization (ESI) is generally preferred for the analysis of bile acids, including sulfated ones like SGLCA, as it provides higher sensitivity.[6][7]
Q3: Can the sample preparation method affect in-source fragmentation?
A3: While sample preparation doesn't directly cause in-source fragmentation, a clean sample is crucial. High concentrations of salts or other matrix components can lead to unstable spray and ion suppression, indirectly affecting the ionization process. Using solid-phase extraction (SPE) for sample cleanup is recommended for complex biological matrices.[11]
Q4: How do I confirm that the observed fragmentation is happening in the source and not in the collision cell?
A4: To confirm in-source fragmentation, acquire a full scan mass spectrum with the collision energy set to zero (or a very low value). If you still observe the fragment ions, the fragmentation is occurring in the ion source.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound (C₂₆H₄₃NO₇S) is approximately 513.69 g/mol .
Visualizations
Caption: Troubleshooting workflow for preventing in-source fragmentation.
Caption: In-source fragmentation pathway of this compound.
References
- 1. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of bile acid profiles using LC–MS [bio-protocol.org]
- 8. waters.com [waters.com]
- 9. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 10. Solvents for LC-MS | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Chromatographic Resolution of Bile Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the chromatographic resolution of bile acid isomers.
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic analysis of bile acid isomers.
Issue 1: Co-elution of Critical Bile Acid Isomer Pairs (e.g., Chenodeoxycholic Acid - CDCA and Deoxycholic Acid - DCA)
Q: My chromatogram shows a single peak for a critical isomer pair. How can I improve their separation?
A: Co-elution of bile acid isomers is a common challenge due to their structural similarity. Here are several strategies to improve resolution, ranging from simple mobile phase adjustments to changes in stationary phase chemistry.
1. Mobile Phase Optimization:
The composition of your mobile phase, particularly its pH and the type and concentration of additives, can significantly impact the retention and selectivity of bile acid isomers.[1][2][3][4][5]
-
Adjusting pH: The pH of the mobile phase affects the ionization state of bile acids, which in turn influences their interaction with the stationary phase. A systematic study of pH can help to optimize selectivity. For reversed-phase chromatography, operating at a pH that ensures consistent ionization of the acidic functional groups is crucial.[2]
-
Mobile Phase Additives:
-
Formic Acid: Often used as a mobile phase additive, appropriate acidification can facilitate the separation of bile acids on a reverse-phase column. However, high acidity can suppress negative ionization in mass spectrometry, particularly for unconjugated bile acids.[3]
-
Ammonium Acetate/Formate: These volatile buffers are compatible with mass spectrometry and can influence the retention of conjugated bile acids. The concentration of ammonium salts can affect the retention of taurine-conjugated bile acids on C18 columns.[1][3][4][5]
-
2. Stationary Phase Selection:
The choice of chromatographic column is critical for resolving bile acid isomers. While C18 columns are widely used, alternative chemistries can offer different selectivities.[1][3][4][5]
-
C18 Columns: Ethylene-bridged hybrid (BEH) C18 and high-strength silica (HSS) T3 columns are commonly employed for bile acid analysis.[1][3][4][5]
-
Alternative Chemistries: If a C18 column fails to provide adequate resolution, consider columns with different stationary phases such as:
-
Biphenyl: This phase can offer superior resolution for certain isomers, like muricholic acid (MCA) species.[6]
-
FluoroPhenyl: This chemistry provides different selectivity but may not be optimal for all isomer pairs.
-
ARC-18: This can be an alternative to standard C18 columns, potentially resolving interferences.
-
3. Gradient Optimization:
A well-optimized gradient elution program is essential for separating a complex mixture of bile acids.
-
Shallow Gradients: Employing a shallower gradient around the elution time of the critical isomers can increase the separation between them.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can also improve the resolution of closely eluting peaks.
4. Consider UHPLC over HPLC:
Ultra-High-Performance Liquid Chromatography (UHPLC) systems operate at higher pressures and utilize columns with smaller particle sizes (sub-2 µm) compared to traditional HPLC.[7][8][9][10] This results in:
-
Higher Resolution: Sharper and narrower peaks, leading to better separation of isomers.[8][10]
-
Faster Analysis Times: Shorter run times without compromising resolution.[8][10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My bile acid peaks are showing significant tailing/fronting. What are the potential causes and solutions?
A: Poor peak shape can compromise resolution and quantification accuracy. The following steps can help troubleshoot this issue.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the bile acids throughout the analysis.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Implement a robust sample preparation procedure and consider using a guard column.
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values. If the problem persists with a new column, the issue is likely elsewhere.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. This is particularly critical in UHPLC systems.
Issue 3: Low Sensitivity for Certain Bile Acid Isomers
Q: I am struggling to detect some bile acid isomers, especially unconjugated ones. How can I improve sensitivity?
A: Low sensitivity can be due to poor ionization in the mass spectrometer or suboptimal chromatographic conditions.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bile acid analysis.[1]
-
Source Parameters: Optimize source-specific parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your target analytes.[11]
-
MRM Transitions: For tandem mass spectrometry, select the most abundant and specific multiple reaction monitoring (MRM) transitions for each bile acid. For some unconjugated bile acids that lack specific fragment ions, monitoring the precursor ion as the product ion may be necessary.[6][11]
-
-
Mobile Phase Composition:
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using UHPLC for bile acid isomer analysis?
A1: UHPLC offers significant advantages over conventional HPLC for bile acid analysis, primarily due to the use of smaller particle size columns (sub-2 µm) and higher operating pressures.[7][8][9][10] The key benefits include:
-
Improved Resolution: UHPLC provides sharper peaks and better separation of closely eluting isomers.[8][10]
-
Increased Sensitivity: The narrower peaks lead to a better signal-to-noise ratio, enhancing detection sensitivity.[8]
-
Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.[8][10]
Q2: How does the choice of stationary phase affect the separation of bile acid isomers?
A2: The stationary phase chemistry plays a crucial role in the selectivity of bile acid separations. While C18 is the most common choice, it may not be optimal for all isomer pairs. Exploring different stationary phases can be a powerful tool for method development. For instance, a Biphenyl stationary phase has shown superior resolution for muricholic acid species compared to a standard C18 column.[6]
Q3: Can you provide a general starting point for a mobile phase for reversed-phase LC-MS analysis of bile acids?
A3: A common starting point for a mobile phase in reversed-phase LC-MS for bile acid analysis consists of:
-
Mobile Phase A: Water with a low concentration of a volatile additive such as formic acid (e.g., 0.1%) or ammonium acetate/formate (e.g., 1-5 mM).[2][12]
-
Mobile Phase B: An organic solvent mixture, typically acetonitrile or a combination of acetonitrile and methanol (e.g., 80:20 or 95:5 v/v), often with the same additive as Mobile Phase A.[12][13]
The optimal concentrations of additives and the gradient profile will need to be empirically determined for your specific application and instrument.
Q4: Are there alternative techniques to liquid chromatography for separating bile acid isomers?
A4: Yes, other techniques can be used, often in conjunction with mass spectrometry:
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. It can provide rapid separation of isomers that are difficult to resolve by chromatography alone.[14][15][16][17] Combining IMS with LC can provide an additional dimension of separation.
-
Differential Mobility Spectrometry (DMS): A type of ion mobility that separates ions based on their differing mobility in high and low electric fields. DMS can be used to separate isomeric and isobaric bile acids.[18][19]
-
Cyclodextrin Adducts: Forming noncovalent complexes with cyclodextrins can enhance the separation of bile acid isomers in ion mobility spectrometry.[14][15]
Data and Protocols
Comparison of Chromatographic Columns for Bile Acid Separation
The following table summarizes the performance of different HPLC column chemistries for the separation of key bile acid isomer sets.
| Stationary Phase | Isomer Set 1 (GCDCA/GDCA) | Isomer Set 2 (TCDCA/TDCA) | Isomer Set 3 (CDCA/DCA) | Notes |
| C18 | Well Resolved | Well Resolved | Well Resolved | Good starting point, but may have matrix interference issues.[20] |
| Biphenyl | Some Selectivity | Some Selectivity | Not Fully Resolved | Shows good selectivity for some glycine/taurine isomers.[20] |
| FluoroPhenyl | Co-eluting | Co-eluting | Co-eluting | Limited selectivity for these isomer sets.[20] |
| ARC-18 | Resolved (with optimization) | Resolved (with optimization) | Resolved (with optimization) | Can resolve interferences seen with C18 columns.[20] |
General Experimental Protocol for Bile Acid Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of bile acids in serum or plasma.
-
Sample Preparation:
-
To 50 µL of serum/plasma, add an internal standard solution containing deuterated bile acid analogs.
-
Precipitate proteins by adding a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase column suitable for bile acid separation (e.g., C18, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 95:5, v/v) with the same additive as mobile phase A.
-
Gradient: A shallow gradient optimized to separate the target bile acid isomers.
-
Flow Rate: Dependent on the column dimensions (typically 0.3-0.6 mL/min for UHPLC).
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion ESI mode.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized transitions for each bile acid.
-
Visualizations
Caption: A typical experimental workflow for bile acid analysis using LC-MS/MS.
Caption: A logical troubleshooting flowchart for improving chromatographic resolution.
Caption: A simplified diagram of the FXR-mediated bile acid signaling pathway.
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. metaboprofile.com [metaboprofile.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 9. HPLC or UHPLC? [thermofisher.com]
- 10. mastelf.com [mastelf.com]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 14. Rapid Ion Mobility Separations of Bile Acid Isomers Using Cyclodextrin Adducts and Structures for Lossless Ion Manipulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Ion Mobility Separations of Bile Acid Isomers Using Cyclodextrin Adducts and Structures for Lossless Ion Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Bile Acid Isomers and the Implementation of High-Resolution Demultiplexing with Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. open.clemson.edu [open.clemson.edu]
- 18. sciex.com [sciex.com]
- 19. sciex.com [sciex.com]
- 20. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Strategies to Mitigate Ion Suppression in SGLCA Analysis
Welcome to the technical support center for SGLCA (representative small molecule analyte) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Troubleshooting Guide: Common Ion Suppression Issues
This guide addresses frequent problems encountered during the analysis of SGLCA, providing potential causes and actionable solutions to mitigate ion suppression and ensure data quality.
Problem 1: Low SGLCA Signal Intensity in Matrix Samples Compared to Neat Standards
Possible Cause: Significant ion suppression from endogenous matrix components such as phospholipids, salts, and proteins that co-elute with SGLCA.[1] This interference reduces the ionization efficiency of the analyte in the MS source.[2][3]
Solutions:
-
Enhance Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components prior to LC-MS analysis.[2][4]
-
Solid-Phase Extraction (SPE): Often the most thorough method for cleaning up complex samples. It can be tailored to selectively isolate SGLCA while effectively removing a wide range of interferences.[5]
-
Liquid-Liquid Extraction (LLE): A powerful technique for separating SGLCA from water-soluble interferences. It is particularly effective for non-polar or moderately polar compounds.
-
Protein Precipitation (PPT): A simpler but less specific method. While it removes the bulk of proteins, it may not effectively eliminate phospholipids, a major source of ion suppression.[6]
-
-
Optimize Chromatographic Separation:
-
Adjust Gradient Profile: Modifying the mobile phase gradient can alter the elution times of SGLCA and interfering compounds, potentially resolving them.[2]
-
Change Stationary Phase: Employing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can change selectivity and improve separation from matrix components.[4]
-
Modify Flow Rate: Reducing the flow rate can sometimes enhance ionization efficiency and lessen the impact of co-eluting species.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample, which lowers the concentration of both the analyte and matrix interferences. This is only practical if the SGLCA concentration remains above the limit of detection after dilution.
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in inconsistent analytical outcomes.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as SPE or LLE, is crucial to minimize variability in matrix effects across different samples.[5][6]
-
Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[2]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it has nearly identical physicochemical properties to SGLCA and will experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio.[4]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to diagnosing and resolving ion suppression issues.
Caption: A decision tree for troubleshooting ion suppression in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte, such as SGLCA, is diminished by the presence of co-eluting compounds from the sample matrix.[2][3] These interfering molecules compete with the analyte for ionization in the MS source, leading to a reduced signal intensity and potentially compromising the sensitivity, accuracy, and reproducibility of the analysis.
Q2: What are the primary causes of ion suppression in bioanalysis?
A2: The primary culprits of ion suppression in biological samples are endogenous matrix components that are present at high concentrations. These include:
-
Phospholipids: Abundant in plasma and serum, they are notoriously problematic due to their tendency to co-elute with a wide range of analytes.[6]
-
Salts and Buffers: Non-volatile salts from buffers can crystallize in the ion source, leading to signal instability and suppression.[1]
-
Proteins: Although largely removed by initial sample processing, residual proteins can still contribute to matrix effects.[1]
Q3: How can I determine if my SGLCA analysis is affected by ion suppression?
A3: A common method to assess ion suppression is the post-column infusion experiment.[7] This involves infusing a constant flow of a standard solution of SGLCA into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates a region of ion suppression.
Q4: What are the pros and cons of the main sample preparation techniques?
A4: The choice of sample preparation is a critical balance between sample cleanliness, recovery, throughput, and cost.
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | - Simple and fast[8]- Inexpensive[6]- High throughput | - Less effective at removing phospholipids[6]- High potential for ion suppression- Dilutes the sample[6] |
| Liquid-Liquid Extraction (LLE) | - Good removal of salts and polar interferences- Can concentrate the analyte[9] | - Can be labor-intensive[9]- May have lower recovery for polar analytes[7]- Can be difficult to automate |
| Solid-Phase Extraction (SPE) | - Highly selective and provides the cleanest extracts[5]- Excellent for removing phospholipids and other interferences[5]- Can concentrate the analyte[10]- Easily automated | - More expensive than PPT and LLE[9]- Method development can be more complex[10] |
Quantitative Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in terms of analyte recovery and reduction of matrix effects (a direct measure of ion suppression). Lower matrix effect values indicate less ion suppression.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 100+ | 30 - 70 | [11] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 15 - 40 | [1] |
| Solid-Phase Extraction (SPE) | 90 - 100+ | < 15 | [1][5] |
Note: Values are approximate and can vary significantly depending on the analyte, matrix, and specific protocol.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
This protocol describes a simple and rapid method for removing the bulk of proteins from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Precipitating solvent (e.g., acetonitrile with 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
96-well collection plate
Procedure: [8]
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS solution.
-
Add 300 µL of ice-cold precipitating solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.
-
The sample is now ready for injection into the LC-MS system.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. actapharmsci.com [actapharmsci.com]
Validation & Comparative
Sulfoglycolithocholic Acid (S-GLCA): A Clinically Validated Biomarker for Liver Disease Compared
A guide for researchers, scientists, and drug development professionals on the clinical validation of Sulfoglycolithocholic acid (S-GLCA) as a biomarker for liver disease, offering a comparative analysis with alternative markers and supported by experimental data.
This compound (S-GLCA), a sulfated and glycine-conjugated form of the secondary bile acid lithocholic acid, is emerging as a promising biomarker for the diagnosis and monitoring of liver diseases, particularly those with a cholestatic component. Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing cellular damage. The sulfation of bile acids is a critical detoxification pathway, and elevated levels of sulfated bile acids, including S-GLCA, in serum can indicate underlying hepatobiliary dysfunction. This guide provides a comprehensive comparison of S-GLCA with other established and novel liver disease biomarkers, supported by experimental evidence.
Comparative Analysis of Liver Disease Biomarkers
The diagnostic utility of a biomarker is often assessed by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) curve (AUC). While direct comparative studies for S-GLCA are limited, data for the broader class of serum sulfated bile acids (SSBA) and other individual sulfated bile acids provide valuable insights into their performance.
| Biomarker Class | Specific Biomarker/Panel | Disease Context | AUC | Sensitivity | Specificity | Reference |
| Sulfated Bile Acids | Serum Sulfated Bile Acids (SSBA) | Cholestatic Injury | Good | - | - | [1] |
| Glycine cholic acid 3-sulfate (GCA-3S) | Intrahepatic Cholestasis of Pregnancy | Excellent (0.955) | 100% | 95.5% | [2] | |
| Conventional Liver Tests | Alanine Aminotransferase (ALT) | General Liver Injury | Moderate | - | - | [3] |
| Aspartate Aminotransferase (AST) | General Liver Injury | Moderate | - | - | [3] | |
| Alkaline Phosphatase (ALP) | Cholestatic Injury | Good | - | - | [4] | |
| Total Bilirubin | General Liver Injury/Cholestasis | Good | - | - | [3] | |
| Fibrosis Markers | Hyaluronic Acid (HA) | Liver Fibrosis | 0.728 | - | - | [4] |
| Procollagen III N-terminal Peptide (PIIINP) | Liver Fibrosis | 0.800 | - | - | [4] | |
| FibroTest | Liver Fibrosis (HCV) | 0.79 (≥F2), 0.86 (F4) | - | - | [5] | |
| Other Bile Acids | Deoxycholic Acid (DCA) | Inflammatory Bowel Disease | 0.860 | 80.67% | 82.50% | [6] |
Note: The performance of biomarkers can vary depending on the specific liver disease, patient population, and analytical methods used. The data presented here are for illustrative purposes and are drawn from different studies.
Experimental Protocols
Quantification of Sulfated Bile Acids by UPLC-MS/MS
This protocol provides a general framework for the analysis of sulfated bile acids, including S-GLCA, in serum samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing a mixture of deuterated internal standards (e.g., d4-GCA, d4-LCA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each sulfated bile acid and internal standard.
3. Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the sulfated bile acid standards.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Lithocholic Acid Sulfation
Lithocholic acid (LCA), a toxic secondary bile acid, undergoes detoxification in the liver primarily through amidation and sulfation. The sulfation process, which increases the water solubility of LCA and facilitates its excretion, is a critical protective mechanism against cholestatic liver injury.
Caption: Metabolic pathway of Lithocholic Acid sulfation.
Experimental Workflow for Biomarker Validation
The clinical validation of a biomarker like S-GLCA typically follows a structured workflow, from patient cohort selection to statistical analysis of the biomarker's performance.
Caption: Experimental workflow for biomarker validation.
Conclusion
This compound holds significant promise as a specific and sensitive biomarker for liver diseases, particularly those involving cholestasis. Its role in the detoxification of the hepatotoxic lithocholic acid underscores its physiological relevance. While more head-to-head comparative studies are needed to definitively establish its superiority over existing markers, the available evidence for sulfated bile acids as a class is compelling. The continued development and validation of robust analytical methods, such as UPLC-MS/MS, will be crucial in transitioning S-GLCA from a research tool to a routinely used clinical diagnostic. For researchers and drug development professionals, S-GLCA represents a valuable tool for patient stratification, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions for a range of liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROC curves in evaluation of serum fibrosis indices for hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Sulfoglycolithocholic Acid and Taurolithocholic Acid in Cholestasis: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of bile acids in cholestasis is critical. This guide provides a comprehensive, data-driven comparison of two key bile acids implicated in this condition: the cholestatic agent taurolithocholic acid (TLLCA) and its sulfated, protective counterpart, sulfoglycolithocholic acid (S-GLLCA).
Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of toxic bile acids within hepatocytes, precipitating liver injury. Among these, taurolithocholic acid is a well-established cholestatic agent, known to induce significant cellular damage. Conversely, the sulfation of bile acids, such as in this compound, represents a critical detoxification pathway, mitigating the harmful effects of their non-sulfated counterparts. This guide delves into the comparative efficacy, mechanisms of action, and experimental data supporting the opposing roles of S-GLLCA and TLLCA in the context of cholestasis.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies, highlighting the contrasting effects of TLLCA and its sulfated form on liver function.
Table 1: Effects of Taurolithocholic Acid (TLLCA) on Biliary Function in a Perfused Rat Liver Model
| Parameter | Control | TLLCA (10 µM) | % Change from Control |
| Bile Flow | 100% | 49% | -51%[1] |
| Biliary Secretion of Horseradish Peroxidase (Exocytosis Marker) | 100% | 54% | -46%[1] |
| Biliary Secretion of 2,4-dinitrophenyl-S-glutathione (Mrp2 Substrate) | 100% | 5% | -95%[1] |
Table 2: Comparative Effects of Sulfated and Non-sulfated Taurolithocholate on Bile Flow in Rats
| Treatment | Bile Flow (% of Control) |
| Taurolithocholate | Induces cholestasis (significant reduction) |
| [¹⁴C]Taurolithocholate-3-sulfate | No cholestatic effect[2] |
| Tauro-3β-hydroxy-5-cholenoate | Induces cholestasis |
| [¹⁴C]Tauro-3β-hydroxy-5-cholenoate-3-sulfate | Reduced by 80%[2] |
Note: While not all sulfated monohydroxy bile salts are non-cholestatic, sulfation of taurolithocholate specifically has been shown to prevent its cholestatic effects.
Mechanisms of Action: A Tale of Two Bile Acids
The divergent effects of S-GLLCA and TLLCA on hepatobiliary function stem from their distinct interactions with cellular signaling pathways and transport mechanisms.
Taurolithocholic Acid (TLLCA): A Potent Cholestatic Agent
TLLCA is a hydrophobic bile acid that induces cholestasis through multiple mechanisms:
-
Impairment of Biliary Secretion: TLLCA disrupts the normal function of hepatocytes, leading to a significant reduction in bile flow.[1] This is achieved by impairing hepatobiliary exocytosis and the insertion of key transport proteins into the apical membrane of hepatocytes.[1]
-
PI3K/PKCε Signaling Pathway Activation: The cholestatic effects of TLLCA are mediated through the activation of the phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε) signaling pathway.[1] This activation leads to the disruption of the hepatocyte cytoskeleton and the retrieval of canalicular transporters, such as the bile salt export pump (BSEP), from the apical membrane.
-
Mitochondrial Dysfunction: TLLCA can induce mitochondrial stress and increase the production of reactive oxygen species (ROS), contributing to hepatocellular injury.
-
Disruption of Intracellular Calcium Homeostasis: TLLCA causes a sustained elevation of intracellular free calcium concentrations ([Ca²⁺]i) in hepatocytes, which can trigger apoptosis and other cellular damage pathways.[3]
This compound (S-GLLCA): A Protective Metabolite
Sulfation is a major detoxification pathway for lithocholic acid and its conjugates. The addition of a sulfate group, as in S-GLLCA, dramatically alters the physicochemical properties of the molecule, rendering it more water-soluble and less toxic.
-
Prevention of Cholestasis: Sulfation of TLLCA prevents its cholestatic effects, allowing for maintained bile flow.[2]
-
Enhanced Excretion: The increased water solubility of sulfated bile acids facilitates their urinary and biliary excretion, reducing their accumulation in the liver.
-
Modulation of Intracellular Calcium Signaling: In contrast to the sustained increase in [Ca²⁺]i induced by TLLCA, its sulfated form (taurolithocholate 3-sulfate) evokes repetitive [Ca²⁺]i oscillations.[3] This different signaling signature may activate protective cellular responses rather than cell death pathways.
-
Reduced Membrane Toxicity: The increased hydrophilicity of S-GLLCA reduces its ability to intercalate into and disrupt cellular membranes, thereby mitigating the membrane-damaging effects seen with TLLCA.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the actions of TLLCA and the protective effects of sulfation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of bile acid-induced cholestasis.
1. Induction of Cholestasis in a Perfused Rat Liver Model
-
Objective: To induce cholestasis in an isolated rat liver by perfusion with TLLCA and to assess the effects on bile flow and biliary secretion.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
The rat is anesthetized, and the liver is surgically isolated.
-
The portal vein and bile duct are cannulated.
-
The liver is transferred to a perfusion chamber and perfused with a Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
After a stabilization period, a baseline bile flow is established.
-
TLLCA (e.g., 10 µM) is added to the perfusion medium.
-
Bile is collected at regular intervals, and the bile flow rate is determined gravimetrically.
-
Markers of exocytosis (e.g., horseradish peroxidase) and canalicular transport (e.g., 2,4-dinitrophenyl-S-glutathione) can be co-infused to assess their biliary secretion.
-
-
Data Analysis: Bile flow and the concentration of markers in the bile are measured and compared to pre-infusion levels and to control livers perfused without TLLCA.
2. Assessment of Intracellular Calcium Concentration in Isolated Hepatocytes
-
Objective: To measure the changes in cytosolic free calcium concentration in response to TLLCA and its sulfated form.
-
Cell Model: Primary rat hepatocytes isolated by collagenase perfusion.
-
Procedure:
-
Isolated hepatocytes are seeded on collagen-coated coverslips.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The coverslip is mounted on the stage of a fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline fluorescence is recorded.
-
TLLCA or S-GLLCA is added to the superfusion buffer.
-
Changes in intracellular calcium are monitored over time by measuring the ratio of fluorescence at two different excitation wavelengths.
-
-
Data Analysis: The changes in the fluorescence ratio are converted to intracellular calcium concentrations. The pattern of calcium response (sustained increase vs. oscillations) is analyzed.
3. Experimental Workflow for Comparative Analysis
References
- 1. Bile acids in the assessment of hepatocellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monohydroxy bile salt sulfates: tauro-3 beta-hydroxy-5-cholenoate-3-sulfate induces intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS vs. ELISA for Sulfoglycolithocholic Acid Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Sulfoglycolithocholic acid.
In the realm of clinical and research diagnostics, the accurate quantification of bile acids is paramount for understanding liver function, cholestatic diseases, and drug-induced liver injury. This compound, a sulfated and glycine-conjugated secondary bile acid, serves as a crucial biomarker in this context. The choice of analytical method for its quantification can significantly impact experimental outcomes and clinical interpretations. This guide provides a detailed comparison of two predominant analytical platforms—Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—for the measurement of this compound.
Quantitative Performance: A Comparative Analysis
The selection of an appropriate analytical method hinges on its performance characteristics. While LC-MS is renowned for its high sensitivity and specificity, ELISA offers ease of use and high throughput. The following table summarizes the key quantitative performance parameters for the analysis of this compound by a validated LC-MS/MS method and a hypothetical competitive ELISA, based on typical performance characteristics of commercially available small-molecule ELISA kits.
| Performance Parameter | LC-MS/MS | Competitive ELISA (Hypothetical) |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | 0.1 - 1 ng/mL |
| Linear Dynamic Range | 1 - 1000 ng/mL[1] | 1 - 100 ng/mL |
| Intra-Assay Precision (%CV) | <10%[2] | <10%[3] |
| Inter-Assay Precision (%CV) | <10%[2] | <15%[3] |
| Accuracy (% Recovery) | 85-115%[2] | 80-120% |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (dependent on antibody cross-reactivity) |
| Throughput | Moderate | High |
| Sample Volume | Low (µL range) | Low (µL range) |
| Cost per Sample | High | Low to Moderate |
| Instrumentation | Complex and Expensive | Standard Laboratory Equipment |
Disclaimer: Performance data for the competitive ELISA are hypothetical and based on typical values for small-molecule immunoassays, as no commercially available ELISA kit specifically for this compound with published performance data could be identified. The LC-MS/MS data is derived from a validated method for the simultaneous quantification of major bile acids and their sulfate metabolites.
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the quantification of this compound using LC-MS/MS and a competitive ELISA.
This compound Quantification by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of bile acids and their sulfate metabolites in biological samples.[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled sulfated bile acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). Specific m/z values would need to be determined through method development.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
This compound Quantification by Competitive ELISA (Hypothetical Protocol)
This protocol is a general representation of a competitive ELISA for a small molecule like this compound.
1. Reagent Preparation:
-
Prepare wash buffer, assay buffer, and standard solutions of this compound at known concentrations.
-
Reconstitute the horseradish peroxidase (HRP)-conjugated this compound and the anti-Sulfoglycolithocholic acid antibody.
2. Assay Procedure:
-
Add 50 µL of standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add 25 µL of HRP-conjugated this compound to each well.
-
Add 25 µL of the anti-Sulfoglycolithocholic acid antibody to each well.
-
Incubate the plate for 1 hour at room temperature on a plate shaker.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Methodologies and Biological Context
To further elucidate the experimental workflows and the biological relevance of this compound, the following diagrams are provided.
References
The Diagnostic Dilemma: Unraveling the Accuracy of Sulfated vs. Unsaturated Bile Acids
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of liver disease diagnostics, the clinical utility of bile acids as biomarkers is well-established. However, a nuanced debate continues regarding the comparative diagnostic accuracy of their sulfated versus unsulfated forms. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this complex choice.
Bile acids, synthesized in the liver from cholesterol, undergo conjugation with glycine or taurine and, in certain physiological and pathological states, sulfation. This latter process, catalyzed by sulfotransferases, increases the water solubility of bile acids, facilitating their urinary excretion and reducing their potential toxicity. The balance between sulfated and unsulfated bile acids can shift significantly in hepatobiliary diseases, suggesting a potential diagnostic value in their differential measurement.
Quantitative Comparison of Diagnostic Accuracy
The diagnostic performance of sulfated and unsulfated bile acids varies depending on the specific disease and the biological matrix (e.g., serum, urine). While comprehensive head-to-head comparisons in human liver diseases are limited in the literature, studies in veterinary medicine and specific human conditions like intrahepatic cholestasis of pregnancy (ICP) offer valuable insights.
Table 1: Diagnostic Performance of Urinary Bile Acids for Liver Disease in Dogs
| Test | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Diagnostic Accuracy |
| Urine Sulfated Bile Acids (USBA)/Creatinine Ratio | 17% | 100% | 100% | 33% | 23% |
| Urine Nonsulfated Bile Acids (UNSBA)/Creatinine Ratio | 63% | 100% | 100% | 43% | 66% |
| Combined (USBA + UNSBA)/Creatinine Ratio | 61% | 100% | 100% | 42% | 62% |
| Serum Bile Acids (SBA) | 78% | 67% | 96% | 24% | 77% |
Data adapted from a study on dogs with various hepatic disorders.[1]
Table 2: Diagnostic Performance of Urinary Bile Acids for Intrahepatic Cholestasis of Pregnancy (ICP) in Humans
| Test | Sensitivity | Specificity | Cut-off Value |
| Urine Bile Acid Sulfates (UBAS) | 100% | 83% | 1.5 Multiples of the Median (MoM) |
| Non-sulfated Urine Bile Acids (UBA) | 100% | 50% | 10.2 µmol/g creatinine |
Data from a prospective study on pruritic pregnant patients.[2]
In cholestatic conditions, the sulfation of bile acids, particularly chenodeoxycholic acid, becomes a more prominent metabolic pathway, leading to a significant increase in their urinary excretion.[3][4] In patients with cholestasis, the majority of urinary bile acids (over 60%) are sulfated, whereas in serum, the vast majority (over 93%) remain unsulfated.[3][4] More recent research suggests that the percentage of sulfated bile acids is higher in patients with more severe liver disease, indicating its potential as a prognostic marker.[5]
Experimental Protocols
Accurate measurement of sulfated and unsulfated bile acids is crucial for their diagnostic evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual bile acid species.
Protocol: Quantification of Sulfated and Unsaturated Bile Acids in Serum by LC-MS/MS
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of serum, add 10 µL of an internal standard working solution (containing deuterated bile acid standards) and 140 µL of methanol.[6]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system.[6]
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
3. Data Analysis:
-
The concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Visualizing the Molecular Landscape
To better understand the context of bile acid diagnostics, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Bile Acid Nuclear Receptor Signaling Pathway.
Caption: LC-MS/MS Workflow for Bile Acid Analysis.
Conclusion
The choice between sulfated and unsulfated bile acids as diagnostic markers is not straightforward and depends on the clinical context. In conditions of impaired bile flow such as cholestasis, urinary sulfated bile acids appear to be highly sensitive and specific markers. Conversely, in serum, unsulfated bile acids remain the predominant species and are indicative of overall hepatic function. For a comprehensive diagnostic picture, particularly in complex hepatobiliary diseases, the analysis of both sulfated and unsulfated bile acid profiles in relevant biological fluids is recommended. The continued development of high-throughput and sensitive analytical methods like LC-MS/MS will further elucidate the distinct diagnostic capabilities of these two classes of molecules.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Intrahepatic cholestasis of pregnancy: detection with urinary bile acid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Evolving Landscape of Liver Fibrosis Assessment: A Comparative Guide to Non-Invasive Biomarkers
The Gold Standard and Its Limitations: Liver Biopsy
Liver biopsy involves the histopathological examination of a small piece of liver tissue, typically staged using scoring systems like the METAVIR score, which grades the degree of inflammation and stages the extent of fibrosis from F0 (no fibrosis) to F4 (cirrhosis)[1][2][3]. Despite its diagnostic precision, liver biopsy is an invasive procedure with inherent risks, including pain, bleeding, and, in rare cases, mortality. Furthermore, sampling error and inter-observer variability in pathological assessment can limit its accuracy[3][4]. These limitations underscore the urgent need for accurate and reliable non-invasive alternatives.
A Comparative Overview of Leading Non-Invasive Biomarkers
Non-invasive biomarkers for liver fibrosis are broadly categorized into indirect and direct markers. Indirect markers reflect alterations in liver function, while direct markers are fragments of the extracellular matrix (ECM) components involved in the fibrotic process. Several multi-component scores combining these markers have been developed to enhance diagnostic accuracy.
Data Presentation: Performance of Key Liver Fibrosis Biomarkers
The following tables summarize the diagnostic performance of commonly used non-invasive biomarkers for identifying significant fibrosis (≥F2) and advanced fibrosis/cirrhosis (≥F3/F4) across different liver disease etiologies. The Area Under the Receiver Operating Characteristic Curve (AUROC) is a key metric, with values closer to 1.0 indicating higher diagnostic accuracy.
| Biomarker/Panel | Etiology | Fibrosis Stage | AUROC | Sensitivity (%) | Specificity (%) | Source |
| APRI | Chronic Hepatitis C (CHC) | ≥F2 | 0.77 | - | - | [5] |
| ≥F4 (Cirrhosis) | 0.83 | - | - | [5] | ||
| FIB-4 | Chronic Hepatitis C (CHC) | ≥F3 | 0.85 | - | - | [6] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Advanced Fibrosis | 0.802 | - | - | ||
| ELF™ Score | Mixed Etiologies | ≥F3 (Advanced Fibrosis) | 0.90 | 80 | 90 | |
| Alcoholic Liver Disease (ALD) | Advanced Fibrosis | 0.92 | - | - | [7] | |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Advanced Fibrosis | 0.81 | - | - | ||
| FibroTest® | Chronic Hepatitis C (CHC) | ≥F2 | 0.84 | - | - | [8] |
| Alcoholic Liver Disease (ALD) | Advanced Fibrosis | 0.90 | - | - | [7] | |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | ≥F2 | 0.82 | - | - | ||
| Hyaluronic Acid (HA) | Alcoholic Liver Disease (ALD) | Cirrhosis | 0.93 | - | - | [9] |
Note: The performance of biomarkers can vary depending on the patient population, disease etiology, and the cut-off values used in different studies. The data presented here is a summary from various sources and should be interpreted in the context of the original studies.
Experimental Protocols for Biomarker Analysis
The accurate measurement of these biomarkers is crucial for their clinical utility. While specific commercial assays have their own proprietary protocols, the underlying methodologies often rely on established analytical techniques.
General Protocol for UPLC-MS/MS Analysis of Serum Biomarkers
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying a wide range of molecules, including bile acids and peptides, in biological fluids.
1. Sample Preparation:
-
Protein Precipitation: To remove interfering proteins, a common first step is protein precipitation. This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol, to the serum sample.
-
Solid-Phase Extraction (SPE): For further purification and concentration of the analytes of interest, SPE can be employed. The choice of SPE sorbent depends on the chemical properties of the target biomarker.
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the preparation process to correct for any loss during sample processing and for variations in instrument response.
2. UPLC Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the analytes.
-
Flow Rate: The flow rate is optimized for the specific column dimensions and particle size to ensure efficient separation.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules. It can be operated in either positive or negative ion mode, depending on the analyte's properties.
-
Mass Analysis: A triple quadrupole mass spectrometer is often used for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored, providing high selectivity and sensitivity.
-
Quantification: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte.
Visualizing the Landscape of Liver Fibrosis Assessment
To better understand the relationships between different assessment methods and the progression of liver fibrosis, the following diagrams are provided.
Conclusion
The field of non-invasive biomarkers for liver fibrosis is rapidly advancing, offering valuable alternatives to liver biopsy. Panel scores like the ELF™ Score and FibroTest®, which incorporate direct markers of fibrosis, generally demonstrate higher accuracy for staging advanced fibrosis compared to simpler indirect marker scores like APRI and FIB-4. However, the choice of biomarker often depends on the clinical setting, the etiology of the liver disease, and cost-effectiveness. While the role of bile acids, including sulfated forms like S-GLCA, in liver pathophysiology is an active area of research, more robust clinical data are needed to validate their utility as standalone diagnostic biomarkers for liver fibrosis. Future research, including well-designed clinical trials, will be crucial to elucidate the precise role of S-GLCA and other novel biomarkers in the non-invasive assessment of liver fibrosis.
References
- 1. Liver fibrosis assessments using FibroScan, virtual-touch tissue quantification, the FIB-4 index, and mac-2 binding protein glycosylation isomer levels compared with pathological findings of liver resection specimens in patients with hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessing Liver Fibrosis with Serum Marker Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Core Concepts - Evaluation and Staging of Liver Fibrosis - Evaluation, Staging, and Monitoring of Chronic Hepatitis C - Hepatitis C Online [hepatitisc.uw.edu]
- 6. hcplive.com [hcplive.com]
- 7. Accuracy of the Enhanced Liver Fibrosis Test vs FibroTest, Elastography, and Indirect Markers in Detection of Advanced Fibrosis in Patients With Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic performance of circulating biomarkers for non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Establishing Reference Intervals for Sulfoglycolithocholic Acid in a Healthy Population: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current state of knowledge regarding reference intervals for Sulfoglycolithocholic acid (SGLCA) in healthy individuals. It is intended to serve as a resource for researchers and clinicians in interpreting SGLCA levels and to highlight the need for more comprehensive studies in this area.
Introduction
This compound (SGLCA), also known as Glycolithocholic acid 3-sulfate, is a sulfated secondary bile acid formed in the liver.[1] Its concentration in systemic circulation can be altered in various pathological conditions, including liver diseases such as cholestasis, hepatitis, and cirrhosis.[1] Emerging research also suggests its potential as a biomarker in other conditions.[2] Accurate interpretation of SGLCA levels requires well-established reference intervals derived from a healthy population. This guide summarizes the currently available data, provides a detailed experimental protocol for its quantification, and outlines the workflow for establishing robust reference intervals.
Quantitative Data Summary
The available data on SGLCA reference intervals in healthy populations is sparse. The following table summarizes the reported physiological values from existing literature. It is important to note that these values are from older studies and may not be representative of the broader population. Further research with larger, well-defined cohorts is necessary to establish comprehensive and reliable reference intervals.
| Analyte | Population | Sample Type | Method | Mean ± SD (nM) | Reference |
| Glycolithocholic acid-3-sulfate (GLCA-3S) | Healthy Subjects | Serum | Not Specified | 275.5 ± 15.0 | [2] |
| Glycolithocholic acid-3-sulfate (GLCA-3S) | Healthy Subjects | Serum | Not Specified | 76.34 ± 53.9 | [2] |
Note: The significant variation between these two reported values underscores the need for standardized methodologies and larger cohort studies.
Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS
The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of SGLCA in human serum. This method is based on established principles for the analysis of bile acids and other small molecules in biological matrices.[3][4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Spiking: Thaw serum samples on ice. Spike with an appropriate internal standard (e.g., deuterated SGLCA) to a final concentration of 100 ng/mL.
-
Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to 1 volume of serum. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Waters BEH C18 column (100 mm × 2.1 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for SGLCA and the internal standard should be optimized.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of SGLCA into a surrogate matrix (e.g., charcoal-stripped serum).
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of SGLCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Establishing Reference Intervals
The process of establishing reliable reference intervals is a multi-step endeavor that requires careful planning and execution.[6][7] The following diagram illustrates the key stages involved.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Serum bile acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boule.com [boule.com]
- 7. Reference intervals: current status, recent developments and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Selecting the Optimal SPE Cartridge for Sulfated Bile Acid Extraction
For researchers, scientists, and drug development professionals, the accurate quantification of sulfated bile acids is crucial for understanding liver function, drug-induced liver injury, and various metabolic diseases. A critical step in the analytical workflow is the efficient extraction of these highly polar metabolites from complex biological matrices. This guide provides a head-to-head comparison of different Solid-Phase Extraction (SPE) cartridges, supported by available experimental data, to aid in the selection of the most appropriate tool for your research needs.
Sulfated bile acids, with their amphipathic nature and anionic charge, present a unique challenge for extraction. The ideal SPE sorbent must effectively retain these compounds while minimizing matrix effects to ensure high recovery and reproducibility. This comparison focuses on the three main classes of SPE sorbents: traditional silica-based reversed-phase (C18), polymer-based reversed-phase, and mixed-mode ion exchangers.
Performance Comparison of SPE Cartridges
The selection of an SPE cartridge significantly impacts the analytical outcome. While a single, universally superior cartridge for all sulfated bile acids does not exist, understanding the performance characteristics of different sorbent chemistries can guide the development of robust and reliable methods.
| SPE Cartridge Type | Sorbent Chemistry | Principle of Retention | Reported Recovery Rates | Reproducibility (RSD%) | Key Advantages | Potential Limitations |
| Reversed-Phase (Silica-Based) | Octadecylsilane (C18) bonded to silica | Primarily hydrophobic interactions | Generally satisfactory, but can be variable for highly polar sulfated bile acids. One study reported recoveries of 89.1-100.2% for a panel of 19 bile acids and their conjugates.[1] | Can be variable; dependent on method optimization. | Widely available, cost-effective. | Potential for silanol interactions causing peak tailing; lower retention of very polar sulfated bile acids. |
| Reversed-Phase (Polymer-Based) | e.g., N-vinylpyrrolidone/divinylbenzene (Oasis HLB) | Hydrophilic-Lipophilic Balanced (hydrophobic and hydrophilic interactions) | Generally high and reproducible for a broad range of polarities. | Typically low RSD% due to stable polymer chemistry. | Stable across a wide pH range; good retention of polar analytes; reduced silanol interactions. | May have lower selectivity compared to mixed-mode sorbents. |
| Mixed-Mode Anion Exchange (Weak) | e.g., Polymeric with weak anion exchange groups (Oasis WAX) | Reversed-phase and weak anion exchange | Generally high, offering enhanced selectivity for acidic compounds. | Good reproducibility due to dual retention mechanism. | High selectivity for acidic compounds like sulfated bile acids; allows for stringent washing steps to remove interferences. | Requires careful pH control for optimal retention and elution. |
| Mixed-Mode Anion Exchange (Strong) | e.g., Polymeric with strong anion exchange groups (Strata-X-A, Oasis MAX) | Reversed-phase and strong anion exchange | High, with very strong retention of acidic compounds. | High reproducibility. | Very strong retention of acidic compounds (pKa > 2), enabling aggressive organic washes for maximum cleanup.[2] | Elution can be challenging and may require strong solvents or pH manipulation that might not be compatible with all analytical techniques. |
Experimental Protocols: A Closer Look
The following are generalized experimental protocols for each cartridge type. It is crucial to note that these are starting points, and optimization is often necessary for specific applications and matrices.
Reversed-Phase (C18) SPE Protocol
This protocol is a common starting point for the extraction of bile acids from serum or plasma.
-
Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M sodium hydroxide.
-
Sample Loading: Dilute the serum sample (e.g., 200 µL) with 4 volumes of 0.1 M sodium hydroxide, heat at 64°C, and load onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the sulfated bile acids with 2 mL of methanol.
Polymeric Reversed-Phase (e.g., Oasis HLB) Protocol
This protocol is suitable for extracting a broad range of bile acids, including sulfated forms, from urine.
-
Conditioning: Precondition the cartridge with 1 mL of methanol followed by 2 mL of water.
-
Sample Loading: Dilute the urine sample (e.g., 200 µL) with a suitable buffer (e.g., 800 µL of 50 mmol/L PBS, pH 7.0) and load the mixture onto the cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the sulfated bile acids with 1.5 mL of 50% methanol in water.[3]
Mixed-Mode Strong Anion Exchange (e.g., Strata-X-A) Protocol
This protocol is designed for the selective extraction of acidic compounds like sulfated bile acids.
-
Conditioning: Condition the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate with 1 mL of water, adjusted to a neutral pH (6-7).
-
Sample Loading: Load the pre-treated and pH-adjusted (pH 6-7) sample.
-
Washing 1: Wash with 1 mL of a neutral buffer (e.g., 25 mM ammonium acetate, pH 6-7) to remove neutral and basic interferences.
-
Washing 2: Wash with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the sulfated bile acids with two aliquots of 500 µL of 5% formic acid in methanol.[2]
Visualizing the Workflow and Decision-Making
To further clarify the experimental process and aid in cartridge selection, the following diagrams are provided.
References
- 1. Differentiated quantification of human bile acids in serum by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strata-X-A Solid Phase Extraction Products | Phenomenex [phenomenex.com]
- 3. Bile acid profiling in human biological samples: comparison of extraction procedures and application to normal and cholestatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Antibodies in a Sulfoglycolithocholic Acid Immunoassay: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a critical parameter for obtaining accurate and reproducible data. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies in a Sulfoglycolithocholic acid (SGLCA) immunoassay. By objectively comparing the antibody's performance against structurally similar bile acids and providing detailed experimental protocols, this document serves as a valuable resource for assay validation and interpretation of results.
This compound is a sulfated, glycine-conjugated secondary bile acid. Due to the structural similarities among different bile acids, antibodies developed for a specific bile acid immunoassay may exhibit cross-reactivity with other related molecules.[1][2] This can lead to inaccurate measurements, including false positives or an overestimation of the analyte concentration. Therefore, a thorough assessment of antibody cross-reactivity is a mandatory step in the validation of any SGLCA immunoassay.
Quantitative Analysis of Antibody Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the cross-reactivity of an antibody against a small molecule like SGLCA. The following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against SGLCA. The cross-reactivity is calculated as the ratio of the concentration of SGLCA required for 50% inhibition of the assay signal (IC50) to the concentration of the competing bile acid required for the same level of inhibition, multiplied by 100.
Table 1: Example Cross-Reactivity Profile of an Anti-SGLCA Antibody
| Compound | Structural Relationship to SGLCA | IC50 (nM) | Cross-Reactivity (%) |
| This compound (SGLCA) | Target Analyte | 10 | 100 |
| Glycolithocholic acid | Non-sulfated precursor | 500 | 2.0 |
| Taurolithocholic acid | Taurine-conjugated, non-sulfated | >10,000 | <0.1 |
| Sulfotaurolithocholic acid | Taurine-conjugated, sulfated | 250 | 4.0 |
| Lithocholic acid | Unconjugated, non-sulfated precursor | >10,000 | <0.1 |
| Cholic acid | Primary bile acid | >10,000 | <0.1 |
| Glycocholic acid | Glycine-conjugated primary bile acid | >10,000 | <0.1 |
| Taurocholic acid | Taurine-conjugated primary bile acid | >10,000 | <0.1 |
| Chenodeoxycholic acid | Primary bile acid | >10,000 | <0.1 |
| Glycochenodeoxycholic acid | Glycine-conjugated primary bile acid | >10,000 | <0.1 |
| Taurochenodeoxycholic acid | Taurine-conjugated primary bile acid | >10,000 | <0.1 |
| Deoxycholic acid | Secondary bile acid | >10,000 | <0.1 |
| Glycodeoxycholic acid | Glycine-conjugated secondary bile acid | >10,000 | <0.1 |
| Taurodeoxycholic acid | Taurine-conjugated secondary bile acid | >10,000 | <0.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent the performance of a specific commercially available antibody.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for determining the cross-reactivity of an anti-SGLCA antibody using a competitive ELISA format.
Materials and Reagents:
-
96-well microtiter plates
-
SGLCA standard
-
Potentially cross-reacting bile acids (see Table 1)
-
Anti-SGLCA primary antibody
-
SGLCA-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-SGLCA antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the SGLCA standard and each of the potentially cross-reacting bile acids in assay buffer.
-
In a separate dilution plate, add the SGLCA-HRP conjugate to each well.
-
Add the SGLCA standard or the potential cross-reactant dilutions to the wells containing the SGLCA-HRP conjugate.
-
Transfer the mixture from the dilution plate to the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Aspirate the solution and wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the SGLCA standard and each of the tested compounds.
-
Determine the concentration of SGLCA and each cross-reactant that produces 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of SGLCA / IC50 of Test Compound) x 100
Visualizing the Experimental Workflow and a Deeper Dive into Antibody Binding
To further clarify the experimental process and the principles of antibody binding in this immunoassay, the following diagrams are provided.
Caption: Workflow for Assessing Antibody Cross-Reactivity in a Competitive ELISA.
Caption: Logical Diagram of Antibody Binding Specificity and Cross-Reactivity.
References
Correlation of Sulfoglycolithocholic acid levels with histological scoring of liver damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of liver damage is paramount in the diagnosis, monitoring, and development of therapies for hepatic diseases. While liver biopsy with histological scoring remains the gold standard, its invasive nature necessitates the exploration of reliable non-invasive biomarkers. Among the candidates, bile acids have garnered significant attention due to their central role in liver function and pathology. This guide provides a comparative analysis of Sulfoglycolithocholic acid (S-GLLCA), a sulfated secondary bile acid, as a potential biomarker for histological liver damage. We will delve into its biochemical relevance, compare it with established and emerging biomarkers, and provide detailed experimental protocols for its quantification.
This compound: A Product of Detoxification
This compound is a metabolite derived from lithocholic acid (LCA), a secondary bile acid formed by the action of gut bacteria on chenodeoxycholic acid. LCA is known to be hepatotoxic, and its accumulation in the liver can contribute to cellular injury. The sulfation of glycolithocholic acid to form S-GLLCA in the liver is a critical detoxification step, increasing its water solubility and facilitating its excretion. Therefore, alterations in the levels of S-GLLCA may reflect changes in the liver's capacity to handle toxic bile acids, potentially correlating with the extent of liver damage.
While studies have shown that the profiles of various bile acids are altered in liver diseases, direct quantitative data correlating S-GLLCA levels with specific histological scores of liver damage are limited in the current scientific literature. However, the established toxicity of its precursor and the detoxification role of sulfation provide a strong rationale for investigating S-GLLCA as a biomarker.
Comparative Analysis of Liver Damage Biomarkers
The following table summarizes key biomarkers for liver damage, including S-GLLCA, and their performance characteristics.
| Biomarker Category | Specific Biomarker | Method of Detection | Correlation with Histology | Advantages | Limitations |
| Bile Acids | This compound (S-GLLCA) | LC-MS/MS | Under Investigation | Reflects detoxification pathway of a known hepatotoxic bile acid. | Direct correlation with histological scores not yet established. |
| Glycochenodeoxycholic acid (GCDCA) | LC-MS/MS | Positive correlation with MELD score and liver damage.[1] | Associated with disease progression in MASH and AH.[1] | Not specific to the etiology of liver disease. | |
| Taurocholic acid (TCA) | LC-MS/MS | Positive correlation with APRI score.[1] | Elevated in hepatitis B cirrhosis and alcoholic cirrhosis.[1] | Can be influenced by cholestasis. | |
| Enzymes | Alanine Aminotransferase (ALT) | Photometric Assay | Moderate | Widely available, cost-effective. | Lacks specificity to the liver; can be elevated in muscle injury.[2] |
| Aspartate Aminotransferase (AST) | Photometric Assay | Moderate | Routinely measured in liver function panels. | Also present in heart, muscle, and other tissues. | |
| Glutamate Dehydrogenase (GLDH) | Enzymatic Assay | Strong correlation with ALT in DILI.[3] | More liver-specific than ALT and AST.[2][3] | Not as widely available as ALT/AST. | |
| Non-Invasive Scoring Systems | Fibrosis-4 (FIB-4) Index | Calculation based on age, AST, ALT, platelets | Good for excluding advanced fibrosis.[4] | Simple, inexpensive, uses readily available lab values. | Less accurate in intermediate stages of fibrosis. |
| NAFLD Fibrosis Score (NFS) | Calculation based on age, BMI, glucose, AST, ALT, platelets, albumin | Good for identifying advanced fibrosis in NAFLD. | Validated in large cohorts of NAFLD patients. | Can be inaccurate in certain patient populations. | |
| Other Biomarkers | microRNA-122 (miR-122) | RT-qPCR | Correlates with histopathology of liver degeneration.[5] | Highly specific to the liver.[5] | Requires specialized molecular biology techniques. |
Experimental Protocols
Quantification of this compound in Human Serum by UPLC-MS/MS
This protocol is adapted from established methods for the sensitive quantification of sulfated bile acids.
1. Sample Preparation:
-
To 100 µL of serum, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-Glycolithocholic acid sulfate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for S-GLLCA: Precursor ion (m/z) 512.3 → Product ion (m/z) 432.3.
-
MRM Transition for Internal Standard: To be determined based on the specific standard used.
-
3. Data Analysis:
-
Quantify S-GLLCA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Histological Scoring of Liver Damage
Liver biopsy specimens are typically fixed in formalin, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) and a connective tissue stain like Masson's trichrome or Sirius Red is standard. The following scoring systems are commonly used:
-
METAVIR Score: Primarily used for staging fibrosis in chronic viral hepatitis. It has two components: Grade (A0-A3 for necroinflammatory activity) and Stage (F0-F4 for fibrosis).[3][6][7][8]
-
Knodell Histology Activity Index (HAI): A composite score assessing periportal/bridging necrosis, intralobular degeneration and focal necrosis, portal inflammation, and fibrosis. The total score ranges from 0 to 22.[9]
-
Ishak Score: A modified Knodell score that provides a more detailed assessment of necroinflammatory activity (0-18) and fibrosis (0-6).
-
NAFLD Activity Score (NAS): Developed for nonalcoholic fatty liver disease, it is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score of ≥5 is correlated with a diagnosis of NASH.[2][10][11]
Visualizations
Experimental Workflow for Correlating S-GLLCA with Liver Damage
Caption: Workflow for investigating the correlation of S-GLLCA with liver damage.
General Bile Acid Signaling in the Hepatocyte
Caption: General bile acid signaling pathways in hepatocytes.
Conclusion
This compound presents a compelling area of research for a non-invasive biomarker of liver damage. Its position as a detoxified metabolite of the hepatotoxic secondary bile acid, lithocholic acid, suggests that its levels could be a sensitive indicator of the liver's metabolic and detoxification capacity, which is often compromised in chronic liver diseases. While direct correlational studies with histological scoring are needed to fully validate its clinical utility, the analytical methods for its quantification are well-established and robust. Further investigation comparing S-GLLCA levels across different etiologies and stages of liver disease, alongside established histological scoring systems and other biomarkers, is warranted to elucidate its potential role in clinical practice and drug development.
References
- 1. Differentiation of fibrotic liver tissue using laser-induced breakdown spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Liver Fibrosis: Stages, Treatment, and Symptoms [healthline.com]
- 4. The role of FXR and TGR5 in reversing and preventing progression of Western diet-induced hepatic steatosis, inflammation, and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-alcoholic fatty liver disease - histological scoring systems: a large cohort single-center, evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patologia.es [patologia.es]
- 7. Assessing Liver Fibrosis with Serum Marker Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METAVIR Score Uses and Results [verywellhealth.com]
- 9. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sulfoglycolithocholic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of sulfoglycolithocholic acid, a sulfated bile acid metabolite.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide outlines the necessary procedures for its disposal in both solid and aqueous forms.
Physical and Chemical Properties
A comprehensive understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound and its commonly available disodium salt.
| Property | Value | Source |
| Chemical Formula | C₂₆H₄₃NO₇S | PubChem[1] |
| Molecular Weight | 513.69 g/mol | Veeprho[2] |
| Appearance | Solid | Cayman Chemical[3] |
| Water Solubility | Slightly soluble | Cayman Chemical[3] |
| Methanol Solubility | Slightly soluble | Cayman Chemical[3] |
| Predicted Water Solubility | 0.00038 g/L | Human Metabolome Database[4] |
| Predicted pKa (Strongest Acidic) | -1.1 | Human Metabolome Database[4] |
Standard Operating Procedure for Disposal
The following step-by-step protocols provide a framework for the safe disposal of this compound. It is imperative to consult and adhere to your institution's specific waste disposal policies and local regulations, which may supersede these general guidelines.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Disposable nitrile gloves
Disposal of Solid this compound
This procedure applies to the pure, solid form of the compound.
-
2.1 Small Quantities (typically < 10 g):
-
2.1.1 Ensure the material is clearly labeled as "this compound" and is in a sealed, non-reactive container (e.g., the original manufacturer's vial or a labeled screw-cap vial).
-
2.1.2 For disposal, place the sealed container in the general laboratory solid waste stream destined for landfill, unless institutional policy dictates otherwise.
-
-
2.2 Large Quantities (typically > 10 g):
-
2.2.1 Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of large quantities of non-hazardous chemical waste.
-
2.2.2 Package and label the waste as directed by your EHS office for collection and disposal.
-
Disposal of Aqueous Solutions of this compound
This procedure applies to dilute aqueous solutions of the compound.
-
3.1 Small Volumes (typically < 1 L):
-
3.1.1 Confirm that the solution does not contain any other hazardous materials (e.g., heavy metals, organic solvents).
-
3.1.2 Neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid or base if necessary. Given the predicted pKa, the solution is likely already near neutral.
-
3.1.3 Dispose of the neutralized solution by pouring it down a laboratory sink with a copious amount of running water (at least a 20-fold excess of water). This should be done in accordance with local wastewater regulations.
-
-
3.2 Large Volumes (typically > 1 L):
-
3.2.1 Contact your institution's EHS office for guidance. Large volumes may require collection and disposal via a licensed chemical waste contractor.
-
3.2.2 Do not dispose of large volumes down the sanitary sewer without explicit approval from your EHS office and the local wastewater authority.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Sulfoglycolithocholic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfoglycolithocholic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure safe laboratory practices.
Hazard Identification and Safety Data
According to the Safety Data Sheet (SDS) for Glycolithocholic Acid 3-sulfate (sodium salt), a synonym for this compound, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] No specific hazard pictograms, signal words, or hazard statements are associated with it.[1] However, standard laboratory safety precautions should always be observed.
| Physical and Chemical Properties | |
| CAS Number | 64936-82-9[1] |
| Molecular Formula | C₂₆H₄₁NO₇S • 2Na[2] |
| Molecular Weight | 557.7 g/mol [2] |
| Appearance | A solid[2] |
| Solubility | Slightly soluble in methanol and water[2] |
| Storage | -20°C[2] |
| Stability | ≥ 4 years[2] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to minimum laboratory PPE standards is essential to ensure personal safety.[3]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or airborne particles.[3][4] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against incidental skin contact.[3] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Area Setup:
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and materials before handling the compound.
-
Put on the required personal protective equipment (lab coat, gloves, and safety glasses).[3]
2. Weighing the Compound:
-
Use an analytical balance for accurate measurement.
-
Handle the solid compound carefully to minimize dust generation.
-
If weighing a significant quantity, consider performing this task within a chemical fume hood or a balance enclosure.
3. Dissolving the Compound:
-
Based on its solubility, slowly add the weighed this compound to the appropriate solvent (e.g., methanol or water).[2]
-
Stir or vortex the solution until the compound is fully dissolved.
4. Storage of Solutions:
-
Store prepared solutions in clearly labeled, sealed containers.
-
For long-term storage, refer to the recommended storage conditions, typically -20°C.[2]
Disposal Plan
1. Waste Collection:
-
Collect waste containing this compound in a designated, labeled waste container.
-
Do not mix with incompatible waste streams.
2. Neutralization (if required):
-
While the substance is not classified as a strong acid, if it is mixed with acidic solutions, neutralization may be necessary before disposal.[5]
-
Slowly add a suitable base, such as sodium bicarbonate, to neutralize the acidic waste, aiming for a neutral pH (around 7).[5]
3. Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
For solid, non-hazardous chemicals, some institutions may permit disposal in the normal trash, provided it is securely contained and labeled.[6] Always confirm your institution's specific policies.
-
Ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
